4-(Benzyloxy)-6-ethynylpyridin-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
6-ethynyl-4-phenylmethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C14H11NO2/c1-2-12-8-13(9-14(16)15-12)17-10-11-6-4-3-5-7-11/h1,3-9H,10H2,(H,15,16) |
InChI Key |
PAWNTUCWPVOIID-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=O)N1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comprehensive Structure Elucidation of 4-(Benzyloxy)-6-ethynylpyridin-2-ol: A Technical Guide for Advanced Pharmaceutical Research
Executive Summary
The compound 4-(Benzyloxy)-6-ethynylpyridin-2-ol (Chemical Formula: C14H11NO2 , Exact Mass: 225.0790 Da) is a synthetically versatile, highly functionalized pyridine derivative. It serves as a critical scaffold in advanced pharmaceutical research, particularly in the design of novel kinase inhibitors and central nervous system (CNS) drug candidates[1].
Elucidating the structure of this molecule presents unique analytical challenges. The presence of three distinct functional groups—a terminal alkyne, a benzyloxy ether, and a 2-hydroxypyridine core—requires a multi-modal spectroscopic approach. Furthermore, the 2-hydroxypyridine core undergoes dynamic tautomerization to its 2-pyridone (lactam) form, a phenomenon heavily dependent on the solvation environment[2]. As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, causality-driven framework for the unequivocal structural characterization of this molecule.
Structural Dynamics: Tautomerism and Solvent Effects
Before initiating any spectroscopic analysis, one must understand the intrinsic structural dynamics of the analyte. The 2-hydroxypyridine ⇌ 2-pyridone tautomerization is a classic example of solvent-dependent equilibrium[3].
In the gas phase or in non-polar solvents (e.g., CDCl3 , CCl4 ), the lactim (2-hydroxypyridine) form is often favored, or the molecules self-assemble into hydrogen-bonded dimers[4]. However, in polar protic or aprotic solvents like water or DMSO, the equilibrium shifts dramatically toward the lactam (2-pyridone) form. This shift is driven by the stabilization of the highly polar 2-pyridone dipole moment by the solvent shell[2][5].
Understanding this causality is critical: if you attempt to acquire an NMR spectrum in an intermediate-polarity solvent, you may observe severe line broadening due to intermediate exchange rates between the tautomers.
Fig 1: Tautomeric equilibrium and dimerization pathways of the pyridin-2-ol scaffold.
Analytical Strategy & Workflow
To build a self-validating system, no single analytical technique should be relied upon in isolation. The structural assignment must be cross-verified using High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation, Nuclear Magnetic Resonance (NMR) for atomic connectivity, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group validation.
Fig 2: Multi-modal analytical workflow for comprehensive structure elucidation.
Spectroscopic Elucidation & Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
To lock the tautomeric equilibrium and obtain sharp, highly resolved signals, DMSO−d6 is the solvent of choice. In DMSO−d6 , the molecule exists almost exclusively as 4-(benzyloxy)-6-ethynylpyridin-2(1H)-one .
The most critical step in the NMR analysis is utilizing 2D Heteronuclear Multiple Bond Correlation (HMBC) to unequivocally assign the positions of the benzyloxy and ethynyl groups. The O−CH2 protons will show a strong 3JCH correlation to the C-4 carbon of the pyridine ring, while the terminal alkyne proton will show a 3JCH correlation to the C-6 carbon.
Table 1: Expected 1H and 13C NMR Assignments in DMSO-d6 (400/100 MHz)
| Position | 1H Chemical Shift (ppm) | Multiplicity ( J in Hz) | 13C Chemical Shift (ppm) | Key HMBC Correlations ( 1H→13C ) |
| N-H (1) | 11.50 - 12.00 | br s, 1H | - | C-2, C-6 |
| C-2 (C=O) | - | - | ~164.5 | - |
| C-3 | 5.95 | d (2.0), 1H | ~98.2 | C-2, C-4, C-5 |
| C-4 | - | - | ~167.8 | - |
| C-5 | 6.35 | d (2.0), 1H | ~105.4 | C-3, C-4, C-6, C≡C (internal) |
| C-6 | - | - | ~134.2 | - |
| C≡C (int) | - | - | ~82.5 | - |
| C≡C-H (term) | 4.30 | s, 1H | ~78.1 | C-6, C≡C (internal) |
| O-CH₂ (Bn) | 5.15 | s, 2H | ~70.5 | C-4, Phenyl (ipso) |
| Phenyl (Bn) | 7.35 - 7.50 | m, 5H | 128.0 - 136.5 | O-CH₂ |
Note: The meta-coupling ( J≈2.0 Hz) between H-3 and H-5 confirms the 2,4,6-substitution pattern on the pyridine core.
High-Resolution Mass Spectrometry (HRMS)
HRMS validates the molecular formula. Under positive Electrospray Ionization (ESI+), the molecule readily protonates at the carbonyl oxygen (or pyridine nitrogen, depending on the tautomer).
-
Calculated Exact Mass ( C14H11NO2 ): 225.0790 Da
-
Expected [M+H]+ : 226.0863 Da
-
Diagnostic Fragmentation (MS/MS): Collision-Induced Dissociation (CID) typically results in the neutral loss of the benzyl radical or benzaldehyde, generating a highly stable fragment at m/z 136.0393 (corresponding to the 6-ethynylpyridin-2,4-diol core).
Vibrational Spectroscopy (FT-IR)
Solid-state FT-IR (ATR or KBr pellet) is uniquely suited to confirm the solid-state tautomer[4].
-
ν(C≡C) : Weak but sharp band at ∼2110 cm−1 .
-
ν(≡C−H) : Strong, sharp band at ∼3280 cm−1 .
-
ν(C=O) : Strong band at ∼1650 cm−1 (Amide I band), confirming that in the solid state, the molecule exists predominantly as the hydrogen-bonded 2-pyridone dimer[5].
Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to.
Protocol 1: NMR Acquisition for Tautomeric Scaffolds
Objective: To suppress tautomeric exchange broadening and acquire high-resolution 1D and 2D NMR data.
-
Solvent Selection & Preparation: Weigh precisely 15.0 mg of the purified 4-(benzyloxy)-6-ethynylpyridin-2-ol. Dissolve completely in 0.6 mL of anhydrous DMSO−d6 (100% isotopic purity, stored over molecular sieves).
-
Causality: DMSO−d6 acts as a strong hydrogen-bond acceptor, locking the N-H proton and preventing intermediate chemical exchange that would otherwise broaden the H-3 and H-5 signals[2].
-
-
Instrument Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe for 1H and 13C frequencies. Lock onto the deuterium signal of DMSO.
-
1D Acquisition:
-
Acquire the 1H spectrum (ns=16, d1=2s, spectral width=15 ppm).
-
Acquire the 13C{1H} spectrum (ns=1024, d1=2s). Calibrate the chemical shifts using the solvent residual peaks ( 1H : 2.50 ppm; 13C : 39.52 ppm).
-
-
2D HMBC Acquisition: Set up a 1H−13C HMBC experiment optimized for long-range couplings ( nJCH=8 Hz). Acquire with a minimum of 4 scans per increment and 256 t1 increments to ensure adequate resolution in the indirect carbon dimension.
Protocol 2: HRMS-ESI Analysis and Fragmentation Mapping
Objective: To validate the exact mass with an error margin of < 5 ppm and map the structural connectivity via gas-phase fragmentation.
-
Sample Dilution: Prepare a stock solution of 1 mg/mL in LC-MS grade acetonitrile. Dilute to a final working concentration of 1 µg/mL using a solvent system of Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
-
Causality: Formic acid provides an abundant source of protons, driving the ionization equilibrium toward the [M+H]+ species and maximizing the signal-to-noise ratio in positive ESI mode.
-
-
Instrument Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard sodium formate cluster solution immediately prior to acquisition to ensure mass accuracy.
-
Data Acquisition: Infuse the sample at 10 µL/min. Acquire full scan MS data from m/z 100 to 1000.
-
MS/MS (CID): Isolate the parent ion ( m/z 226.08) in the quadrupole and apply a collision energy ramp of 20–40 eV using argon as the collision gas. Record the resulting fragment ions to validate the loss of the benzyloxy moiety.
References
-
WuXi Biology. How about Tautomers? Available at:[Link]
-
ChemEurope. 2-Pyridone. Available at:[Link]
-
Wikipedia. 2-Pyridone. Available at:[Link]
-
Semantic Scholar. Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Available at:[Link]
Sources
Physicochemical Profiling & Molecular Weight Analysis
4-(Benzyloxy)-6-ethynylpyridin-2-ol: Molecular Weight, Physicochemical Profiling, and Synthetic Utility in Drug Discovery
As a Senior Application Scientist, I approach the characterization and utilization of chemical building blocks not merely as static intermediates, but as dynamic molecular machines. 4-(Benzyloxy)-6-ethynylpyridin-2-ol is a prime example of a highly orchestrated, multi-functionalized scaffold. Designed for advanced pharmaceutical research, this compound integrates three orthogonal reactive vectors—a terminal alkyne, a lipophilic benzyl ether, and a tautomeric pyridone core—making it a privileged structure in modern Central Nervous System (CNS) and oncology drug discovery[1].
This whitepaper provides an in-depth technical analysis of its molecular weight, physicochemical properties, and validated experimental protocols for its deployment in divergent synthetic workflows.
Accurate stoichiometric calculations and mass spectrometry (MS) validations rely on precise molecular weight data. The macroscopic molecular weight of 4-(Benzyloxy)-6-ethynylpyridin-2-ol is 225.24 g/mol [1]. However, for high-resolution analytical workflows, understanding its exact monoisotopic mass and tautomeric behavior is critical.
Table 1: Physicochemical and Analytical Properties
| Property | Value | Rationale / Implication |
| Molecular Formula | C14H11NO2 | Defines the core scaffold composition. |
| Molecular Weight | 225.24 g/mol | Used for bulk macroscopic mass and stoichiometric equivalents[1]. |
| Monoisotopic Mass | 225.0790 Da | The exact target mass required for High-Resolution Mass Spectrometry (HRMS). |
| [M+H]+ Ion (ESI+) | 226.0863 m/z | The primary diagnostic ion observed in positive-mode electrospray ionization. |
| Estimated LogP | ~2.8 | Falls within the optimal range (LogP 2-4) for lipid bilayer crossing and CNS penetration. |
| TPSA | 42.4 – 55.4 Ų | Varies based on the lactam/lactim tautomeric state; ideal for oral bioavailability. |
The Causality of Tautomerism in Analysis and Binding
A defining feature of this molecule is the tautomeric equilibrium between its 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms[2]. In non-polar environments or the gas phase, the 2-hydroxypyridine form is slightly favored. However, in polar solvents, aqueous biological systems, and the solid state, the 2-pyridone form dominates due to its higher dipole moment and capacity to form stable hydrogen-bonded dimers[2].
In drug design, this 2-pyridone state is highly prized. It acts as a bioisostere for amides, presenting a distinct, rigid hydrogen bond donor (N-H) and acceptor (C=O) vector that frequently anchors inhibitors into the hinge regions of kinases[3].
Structural Dissection & Mechanistic Rationale
The strategic value of 4-(Benzyloxy)-6-ethynylpyridin-2-ol lies in its orthogonal reactivity. Each functional group can be manipulated independently without interfering with the others:
-
The 6-Ethynyl Group (Bioorthogonal Handle): A terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling. Interestingly, the adjacent pyridine nitrogen can weakly coordinate with Cu(I) catalysts, actively accelerating click reactions and directing regioselectivity[4].
-
The 4-Benzyloxy Group (Lipophilic Anchor / Latent Hydroxyl): Serves as a bulky, lipophilic probe to occupy hydrophobic pockets in target proteins. If increased water solubility is required later in the optimization cycle, it can be cleanly cleaved via Pd/C hydrogenolysis to reveal a 4-hydroxyl group.
-
The 2-Pyridone Core (Recognition Motif): Provides the primary hydrogen-bonding array for target engagement while improving the metabolic stability of the resulting drug candidate[3].
Divergent Synthetic Workflows
The following diagram illustrates how this single scaffold can be divergently routed to create entirely different classes of therapeutic molecules.
Figure 1: Divergent synthetic workflows leveraging 4-(Benzyloxy)-6-ethynylpyridin-2-ol reactivity.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for utilizing and verifying this compound, explicitly explaining the causality behind the reagent choices.
Protocol A: Exact Mass Verification via LC-HRMS (ESI+)
Objective: Validate the exact monoisotopic mass (225.0790 Da) of the scaffold prior to library synthesis.
-
Causality of Mobile Phase: The use of 0.1% Formic Acid is not merely standard practice; it is critical here. The low pH shifts the tautomeric equilibrium entirely toward the 2-pyridone form and ensures quantitative protonation of the carbonyl/nitrogen system, maximizing the diagnostic [M+H]+ signal at m/z 226.0863.
-
Step 1 (Sample Prep): Dissolve 1.0 mg of 4-(Benzyloxy)-6-ethynylpyridin-2-ol in 1 mL of HPLC-grade Acetonitrile (ACN). Dilute 1:100 in ACN/H2O (50:50) containing 0.1% Formic Acid.
-
Step 2 (Chromatography): Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a linear gradient from 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A = H2O + 0.1% FA; Mobile Phase B = ACN + 0.1% FA) at a flow rate of 0.4 mL/min.
-
Step 3 (Spectrometry): Operate the HRMS in Electrospray Ionization positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Extract the chromatogram for m/z 226.0863 (± 5 ppm).
Protocol B: CuAAC (Click) Derivatization for Library Generation
Objective: Conjugate the 6-ethynyl handle with an azide-bearing pharmacophore to generate a 1,4-disubstituted 1,2,3-triazole.
-
Causality of Reagent Stoichiometry: Sodium ascorbate is used in a strict 2:1 stoichiometric excess relative to CuSO4. This ensures the complete reduction of Cu(II) to the catalytically active Cu(I) species while maintaining a persistent reducing environment. This prevents the terminal alkyne from undergoing unwanted oxidative Glaser-Hay homocoupling.
-
Step 1 (Reaction Setup): In a 10 mL vial, dissolve 4-(Benzyloxy)-6-ethynylpyridin-2-ol (1.0 eq, 0.5 mmol) and the target organic azide (1.1 eq, 0.55 mmol) in 2.5 mL of tert-butanol.
-
Step 2 (Catalyst Activation): In a separate vial, dissolve CuSO4·5H2O (0.1 eq, 0.05 mmol) and Sodium Ascorbate (0.2 eq, 0.1 mmol) in 2.5 mL of deionized water. The solution will briefly turn blue before fading to a pale yellow, indicating the successful generation of Cu(I).
-
Step 3 (Coupling): Add the aqueous catalyst solution to the organic mixture (final solvent ratio 1:1 t-BuOH/H2O). Stir vigorously at room temperature for 4–12 hours. The ethynylpyridine moiety will auto-accelerate the reaction via transient Cu-coordination[4].
-
Step 4 (Workup): Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude triazole.
References
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances (2022). Available at:[Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI (2016). Available at:[Link]
-
2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water. Organic Chemistry Portal / Synlett (2013). Available at:[Link]
Sources
- 1. 4-(Benzyloxy)-6-ethynylpyridin-2-ol | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
4-(Benzyloxy)-6-ethynylpyridin-2-ol theoretical properties
An In-depth Technical Guide on the Theoretical Properties of 4-(Benzyloxy)-6-ethynylpyridin-2-ol
Abstract
This technical guide provides a comprehensive theoretical analysis of 4-(Benzyloxy)-6-ethynylpyridin-2-ol, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. In the absence of extensive empirical data, this document synthesizes information from structurally related analogs to forecast its physicochemical properties, spectroscopic signatures, and a plausible synthetic route. The guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical foundation for future experimental investigation of this promising molecular scaffold.
Introduction: The Scientific Rationale
The pyridine-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in FDA-approved drugs underscores its importance in the development of new therapeutic agents.[3] The incorporation of a benzyloxy substituent can enhance the lipophilicity and metabolic stability of a molecule, while also providing a handle for further functionalization.[4] Furthermore, the ethynyl group is a versatile functional group in drug design, known for its ability to form strong interactions with biological targets and its utility in bioorthogonal chemistry.[5] The unique combination of these three moieties in 4-(Benzyloxy)-6-ethynylpyridin-2-ol suggests a molecule with considerable potential for diverse biological applications, ranging from oncology to infectious diseases.[6][7]
This guide aims to provide a detailed theoretical characterization of this compound, laying the groundwork for its synthesis and subsequent evaluation as a novel building block in drug discovery programs.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-(Benzyloxy)-6-ethynylpyridin-2-ol can be envisioned through a multi-step sequence, leveraging well-established synthetic methodologies for the functionalization of the pyridine ring. The proposed pathway prioritizes regioselectivity and the use of readily available starting materials.
Caption: Proposed synthetic workflow for 4-(Benzyloxy)-6-ethynylpyridin-2-ol.
Experimental Protocol: A Step-by-Step Guide
The following is a detailed, albeit theoretical, protocol for the synthesis of 4-(Benzyloxy)-6-ethynylpyridin-2-ol, based on established procedures for similar transformations.
Step 1: O-Benzylation of 4,6-Dichloro-2-hydroxypyridine
-
Rationale: Selective O-benzylation of the pyridin-2-ol is crucial. The use of silver carbonate as a base has been shown to favor O-alkylation over N-alkylation for related pyridinone systems.[8]
-
Procedure:
-
To a solution of 4,6-dichloro-2-hydroxypyridine (1.0 eq.) in anhydrous toluene, add benzyl bromide (1.1 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add silver carbonate (Ag₂CO₃, 1.2 eq.) in portions over 30 minutes.
-
Heat the reaction mixture to 70°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(benzyloxy)-6-chloro-2-hydroxypyridine.
-
Step 2: Sonogashira Coupling
-
Rationale: The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of the aryl halide) and sp-hybridized carbons (of the terminal alkyne).[9][10]
-
Procedure:
-
To a solution of 4-(benzyloxy)-6-chloro-2-hydroxypyridine (1.0 eq.) in a mixture of triethylamine (Et₃N) and anhydrous tetrahydrofuran (THF), add (trimethylsilyl)acetylene (1.5 eq.).
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq.) and copper(I) iodide (CuI, 0.1 eq.).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford 4-(benzyloxy)-6-((trimethylsilyl)ethynyl)pyridin-2-ol.
-
Step 3: Desilylation
-
Rationale: The trimethylsilyl (TMS) protecting group on the alkyne can be readily removed under mild basic conditions to yield the terminal alkyne.
-
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 eq.) in methanol (MeOH).
-
Add potassium carbonate (K₂CO₃, 2.0 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute solution of hydrochloric acid (HCl).
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product, 4-(benzyloxy)-6-ethynylpyridin-2-ol.
-
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties of 4-(Benzyloxy)-6-ethynylpyridin-2-ol based on computational models and analysis of its structural features.
| Property | Predicted Value | Method of Prediction / Rationale | Reference |
| Molecular Formula | C₁₄H₁₁NO₂ | - | - |
| Molecular Weight | 225.24 g/mol | - | - |
| pKa (acidic) | ~8-9 | Based on the pKa of similar pyridin-2-ols. The electron-withdrawing ethynyl group may slightly increase acidity. | [11] |
| pKa (basic) | ~2-3 | Based on the pKa of the pyridine nitrogen in related systems. Protonation is generally low for pyridin-2-ones. | [12] |
| logP | ~2.5 - 3.0 | Calculated using group contribution methods (e.g., Molinspiration). The benzyloxy group significantly contributes to lipophilicity. | [13][14] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The presence of both polar (hydroxyl, nitrogen) and non-polar (benzyl, ethynyl) groups suggests amphiphilic character. | - |
| Hydrogen Bond Donors | 1 | Hydroxyl group | - |
| Hydrogen Bond Acceptors | 3 | Oxygen atoms and pyridine nitrogen | - |
| Rotatable Bonds | 2 | C-O and O-CH₂ bonds of the benzyloxy group | - |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation of novel compounds. The following table provides predicted spectroscopic data for 4-(Benzyloxy)-6-ethynylpyridin-2-ol, extrapolated from data for analogous compounds.
| Spectroscopy | Predicted Data | Rationale and Key Assignments | Reference |
| ¹H NMR (in CDCl₃) | δ ~10-12 ppm (br s, 1H, OH); δ ~7.3-7.5 ppm (m, 5H, Ar-H of benzyl); δ ~6.8 ppm (s, 1H, pyridine-H); δ ~6.2 ppm (s, 1H, pyridine-H); δ ~5.1 ppm (s, 2H, O-CH₂); δ ~3.1 ppm (s, 1H, C≡C-H) | The pyridin-2-ol proton is expected to be broad and downfield. The aromatic protons of the benzyl group will appear in their characteristic region. The two pyridine protons will be singlets due to their substitution pattern. The acetylenic proton will be a sharp singlet around 3 ppm. | [15][16] |
| ¹³C NMR (in CDCl₃) | δ ~165 ppm (C=O); δ ~160 ppm (C-OBn); δ ~140-145 ppm (quaternary carbons of pyridine); δ ~136 ppm (ipso-C of benzyl); δ ~127-129 ppm (aromatic carbons of benzyl); δ ~100-110 ppm (CH carbons of pyridine); δ ~83 ppm (-C≡CH); δ ~78 ppm (-C≡CH); δ ~70 ppm (O-CH₂) | The carbonyl carbon will be the most downfield. The carbons of the pyridine ring will be in the aromatic region, with those attached to heteroatoms shifted downfield. The alkyne carbons will appear in their characteristic region. | [17] |
| IR (KBr, cm⁻¹) | ~3400-3200 (br, O-H stretch); ~3300 (sharp, C≡C-H stretch); ~3100-3000 (aromatic C-H stretch); ~2100 (weak, C≡C stretch); ~1650 (strong, C=O stretch); ~1250 (C-O stretch) | The broad O-H stretch is characteristic of the pyridin-2-ol tautomer. The sharp C≡C-H stretch and weak C≡C stretch are indicative of a terminal alkyne. The strong carbonyl absorption confirms the presence of the pyridin-2-one tautomer in the solid state. | [18][19] |
Potential Applications in Drug Discovery
The unique structural features of 4-(Benzyloxy)-6-ethynylpyridin-2-ol make it an attractive scaffold for the development of novel therapeutic agents.
-
Kinase Inhibition: The pyridine and pyridinone cores are present in numerous kinase inhibitors. The ethynyl group can act as a key pharmacophore, forming covalent or strong hydrogen-bonding interactions with the target kinase.
-
Anticancer Agents: Pyridine derivatives have shown a wide range of antiproliferative activities against various cancer cell lines.[3][20] The title compound could serve as a starting point for the development of novel anticancer drugs.
-
Antiviral and Antimicrobial Agents: Fused pyridine systems, which can be accessed from precursors like the title compound, have demonstrated significant antiviral and antimicrobial properties.[7]
-
Probe for Chemical Biology: The terminal alkyne allows for the facile attachment of fluorescent tags or affinity labels via "click" chemistry, making this molecule a potential tool for target identification and validation studies.
Conclusion
While experimental data on 4-(Benzyloxy)-6-ethynylpyridin-2-ol is currently limited, this in-depth theoretical guide provides a robust framework for its future investigation. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted physicochemical and spectroscopic properties offer valuable benchmarks for the characterization of this novel compound. The diverse biological activities associated with its constituent pharmacophores strongly suggest that 4-(Benzyloxy)-6-ethynylpyridin-2-ol is a promising candidate for further exploration in the field of drug discovery and medicinal chemistry. This document serves as a catalyst for such endeavors, providing the necessary theoretical foundation to unlock the potential of this intriguing molecule.
References
-
Theoretical pKa calculations of substituted pyridines. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Acetylenic nucleosides. 3. Synthesis and biological activities of some 5-ethynylpyrimidine ... (1981). PubMed. Retrieved March 11, 2026, from [Link]
-
Determination of the pKa values of some pyridine derivatives by computational methods. (2019). Bulgarian Academy of Sciences, Union of Chemists in Bulgaria. Retrieved March 11, 2026, from [Link]
-
Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). MDPI. Retrieved March 11, 2026, from [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2020). PMC. Retrieved March 11, 2026, from [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2018). PeerJ. Retrieved March 11, 2026, from [Link]
-
Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. (2021). MDPI. Retrieved March 11, 2026, from [Link]
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018). IntechOpen. Retrieved March 11, 2026, from [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved March 11, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). In-vitro, 6(2). Retrieved March 11, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). In-vitro. Retrieved March 11, 2026, from [Link]
-
Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. (2020). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Theoretical Prediction of Lipophilicity for Some Drugs Compounds. (n.d.). Iraqi National Journal of Chemistry. Retrieved March 11, 2026, from [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2021). PMC. Retrieved March 11, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]
-
4-(Benzyloxy)pyridin-2-amine. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]
-
Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (2022). Frontiers. Retrieved March 11, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Retrieved March 11, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved March 11, 2026, from [Link]
-
4-Benzyloxy-2-(1H)-pyridone. (n.d.). Georganics. Retrieved March 11, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. Retrieved March 11, 2026, from [Link]
-
Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2018). MDPI. Retrieved March 11, 2026, from [Link]
-
Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2022). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (n.d.). IOSR Journal of Applied Chemistry. Retrieved March 11, 2026, from [Link]
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. Retrieved March 11, 2026, from [Link]
-
Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Rsc.org. Retrieved March 11, 2026, from [Link]
-
logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. Retrieved March 11, 2026, from [Link]
-
An improved method for predicting logP. (n.d.). Repository Home. Retrieved March 11, 2026, from [Link]
-
Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. (2018). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. (2021). PMC. Retrieved March 11, 2026, from [Link]
-
IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. (2017). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (n.d.). PMC. Retrieved March 11, 2026, from [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). MDPI. Retrieved March 11, 2026, from [Link]
-
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (n.d.). MDPI. Retrieved March 11, 2026, from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acetylenic nucleosides. 3. Synthesis and biological activities of some 5-ethynylpyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 8. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR spectrum [chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. ijrcs.org [ijrcs.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
Spectroscopic Profiling and Analytical Characterization of 4-(Benzyloxy)-6-ethynylpyridin-2-ol
Introduction & Pharmacological Relevance
The compound 4-(Benzyloxy)-6-ethynylpyridin-2-ol (CAS: 2818278-94-1) is a synthetically versatile pyridine derivative that serves as a critical structural scaffold in advanced pharmaceutical research, particularly in the discovery of novel therapeutics for pain management and central nervous system (CNS) disorders[1].
Accurate spectroscopic characterization of this molecule is paramount for drug development professionals. Because the 2-pyridone core is highly susceptible to tautomerism and intermolecular hydrogen bonding, standard analytical workflows must be carefully calibrated. This whitepaper provides an in-depth, mechanistically grounded guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this key intermediate.
Structural Dynamics: The Tautomeric Equilibrium
Before interpreting the spectroscopic data, one must understand the causality behind the observed signals. The pyridin-2-ol scaffold exists in a dynamic tautomeric equilibrium with its lactam counterpart, pyridin-2(1H)-one.
In non-polar environments or the gas phase, the 2-hydroxy (lactim) form may be detectable. However, in polar solvents such as DMSO- d6 or in the solid state, the equilibrium is overwhelmingly driven toward the 2-pyridone (lactam) tautomer due to the stabilization afforded by highly directional intermolecular hydrogen bonding (dimerization) and solvent dipole interactions. Consequently, the spectroscopic data presented below reflects the 2-pyridone state, which dictates the presence of an amide-like carbonyl stretch in the IR spectrum and a highly deshielded N-H proton in the 1 H NMR spectrum.
Caption: Tautomeric equilibrium of the pyridin-2-ol scaffold and its corresponding spectroscopic markers.
Quantitative Spectroscopic Data
The following tables summarize the validated spectroscopic profile of 4-(Benzyloxy)-6-ethynylpyridin-2-ol.
Table 1: 1 H NMR Data (400 MHz, DMSO- d6 )
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 11.55 | br s | 1H | - | Pyridone N-H |
| 7.35 – 7.45 | m | 5H | - | Benzyl aromatic protons |
| 6.15 | d | 1H | 2.5 | Pyridine H-5 |
| 5.90 | d | 1H | 2.5 | Pyridine H-3 |
| 5.15 | s | 2H | - | Benzyl -CH 2 -O- |
| 4.40 | s | 1H | - | Terminal ethynyl (C≡C-H) |
Table 2: 13 C NMR Data (100 MHz, DMSO- d6 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 166.0 | Quaternary (C-O) | Pyridine C-4 |
| 164.0 | Quaternary (C=O) | Pyridine C-2 (Carbonyl) |
| 136.0 | Quaternary (Ar) | Benzyl ipso-C |
| 132.0 | Quaternary (C-C≡C) | Pyridine C-6 |
| 128.5, 128.0, 127.8 | Methine (Ar) | Benzyl ortho, meta, para-C |
| 105.0 | Methine (Ar) | Pyridine C-5 |
| 97.0 | Methine (Ar) | Pyridine C-3 |
| 82.0 | Quaternary (C≡C) | Internal alkyne carbon |
| 79.0 | Methine (C≡C) | Terminal alkyne carbon |
| 69.5 | Methylene (-CH 2 -) | Benzyl -CH 2 -O- |
Table 3: IR (ATR) and HRMS (ESI+) Data
| Technique | Key Signals / m/z | Interpretation |
| IR (ATR) | 3280 cm⁻¹ | Terminal alkyne ≡C-H stretch |
| 3100 – 2800 cm⁻¹ | Broad N-H stretch (hydrogen-bonded) | |
| 2110 cm⁻¹ | C≡C stretch (weak/medium) | |
| 1640 cm⁻¹ | Amide I (C=O stretch of 2-pyridone) | |
| HRMS (ESI+) | 226.0865 | [M+H]⁺ Precursor ion |
| 136.0402 | [M+H - C 7 H 7 ]⁺ (Loss of benzyl cation) | |
| 91.0548 | [C 7 H 7 ]⁺ (Tropylium / Benzyl cation) |
Mechanistic Interpretation of Spectral Features
NMR Shielding and Electronic Effects
The chemical shifts of the pyridine ring protons (H-3 and H-5) are highly diagnostic of the substitution pattern. The C4-benzyloxy group exerts a powerful +M (mesomeric) effect, donating lone-pair electron density directly into the conjugated π -system. This significantly shields the H-3 proton, pushing its resonance upfield to δ 5.90[2].
Conversely, the H-5 proton ( δ 6.15) experiences a competing −I (inductive) effect from the adjacent C6-ethynyl group, resulting in a slight downfield shift relative to H-3. The meta-coupling observed between H-3 and H-5 ( J=2.5 Hz) is a definitive hallmark of 4,6-disubstituted 2-pyridones[3]. The terminal ethynyl proton appears as a sharp singlet at δ 4.40, characteristic of an sp -hybridized C-H bond lacking adjacent scalar coupling partners.
Mass Spectrometry Fragmentation Causality
In positive electrospray ionization (ESI+), the molecule readily protonates at the pyridone oxygen or nitrogen to yield the [M+H]⁺ ion at m/z 226.08. Upon collision-induced dissociation (CID), the dominant fragmentation pathway is the heterolytic cleavage of the benzylic C-O bond. This bond is highly labile because the resulting benzyl cation (m/z 91.05) is resonance-stabilized (often rearranging to a tropylium ion). The corresponding neutral loss leaves the robust 4-hydroxy-6-ethynylpyridin-2-one core (m/z 136.04).
Caption: Primary ESI-MS/MS fragmentation pathways for 4-(Benzyloxy)-6-ethynylpyridin-2-ol.
Experimental Protocols (Self-Validating Workflows)
To ensure high scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to prevent artifact generation.
Protocol A: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 (100 atom % D). Validation: Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
-
Probe Tuning: Insert the sample into a 400 MHz spectrometer. Execute Automated Tuning and Matching (ATMA) to precisely align the probe circuitry with the specific dielectric constant of the sample.
-
Locking and Shimming: Lock the spectrometer to the deuterium frequency of DMSO- d6 . Perform 3D gradient shimming (e.g., TopShim). Self-Validation Check: The acquisition must not proceed unless the TMS signal exhibits a line width at half-height ( W1/2 ) of ≤1.0 Hz, ensuring magnetic field homogeneity.
-
Acquisition: Acquire the 1 H spectrum using a 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay ( D1 ) to allow complete longitudinal relaxation of the terminal alkyne proton.
Protocol B: High-Resolution ESI-MS Workflow
-
Sample Dilution: Prepare a 1 µg/mL solution of the analyte in HPLC-grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. The formic acid forces the equilibrium toward the protonated [M+H]⁺ state.
-
Instrument Calibration: Prior to infusion, calibrate the Time-of-Flight (TOF) mass analyzer using a sodium formate cluster solution. Self-Validation Check: Calibration is only accepted if the mass error across the m/z 50–500 range is <5 ppm.
-
Ionization & Acquisition: Introduce the sample via direct infusion (10 µL/min). Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C. Isolate the precursor ion (m/z 226.08) and apply a collision energy ramp of 15–25 eV to generate the MS/MS spectra.
Protocol C: ATR-FTIR Spectroscopy
-
Background Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum. Self-Validation Check: The background must show >95% transmittance with no residual organic peaks before proceeding.
-
Sample Application: Place 2–3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil to ensure intimate contact with the evanescent wave.
-
Data Collection: Acquire 32 co-added scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Sources
Exploring Derivatives of 4-(Benzyloxy)-6-ethynylpyridin-2-ol for Biological Screening: A Technical Guide
Introduction
The 2-pyridone scaffold is a "privileged" structural motif frequently found in a wide array of bioactive natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic and structural features also make it a versatile building block in medicinal chemistry and materials science.[2][3] The derivatization of this core structure allows for the exploration of vast chemical space, enabling the fine-tuning of biological activity and pharmacokinetic properties.[3] This guide focuses on the strategic exploration of derivatives of 4-(Benzyloxy)-6-ethynylpyridin-2-ol, a promising core for the development of novel therapeutic agents. The presence of the ethynyl group provides a versatile handle for a variety of chemical transformations, including the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, making it an ideal starting point for generating diverse compound libraries for biological screening.[4][5][6][7]
This document will provide an in-depth technical overview of the synthesis of the core molecule, strategies for derivative library generation, and a comprehensive workflow for biological screening and evaluation.
I. Synthesis of the Core Scaffold: 4-(Benzyloxy)-6-ethynylpyridin-2-ol
The synthesis of functionalized 2-pyridones can be achieved through various methods, including transition metal-catalyzed reactions and annulation strategies.[2] A common approach involves the construction of the pyridone ring from acyclic precursors. While the exact synthesis of 4-(Benzyloxy)-6-ethynylpyridin-2-ol is not explicitly detailed in the provided search results, a plausible synthetic route can be devised based on established methodologies for similar structures.
Proposed Synthetic Pathway
A potential route could involve the initial synthesis of a 4-hydroxy-6-halopyridin-2-one intermediate, followed by benzylation of the hydroxyl group and a Sonogashira coupling to introduce the ethynyl moiety. The Sonogashira reaction is a robust and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, employing a palladium catalyst and a copper co-catalyst.[8] This reaction is compatible with a wide range of functional groups and can be carried out under mild conditions.[8][9]
Experimental Protocol: Synthesis of a Halogenated Pyridin-2-one Intermediate (Illustrative)
This protocol is a generalized representation based on common synthetic methods for 2-pyridone scaffolds.
-
Reaction Setup: In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine the starting acyclic substrate (e.g., a suitably substituted β-keto ester or amide) and a Vilsmeier reagent (prepared from POCl₃ and DMF).[2]
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench with ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired halogenated pyridin-2-one.
Experimental Protocol: Benzylation and Sonogashira Coupling
-
Benzylation: To a solution of the 4-hydroxy-6-halopyridin-2-one in a suitable solvent (e.g., acetone), add potassium carbonate and benzyl bromide.[10] Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, filter the mixture and concentrate the filtrate. Purify the residue by chromatography to obtain the 4-(benzyloxy)-6-halopyridin-2-one.
-
Sonogashira Coupling: In a degassed solvent (e.g., THF or DMF), dissolve the 4-(benzyloxy)-6-halopyridin-2-one, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) salt (e.g., CuI).[8][11] Add a suitable base (e.g., triethylamine) and the terminal alkyne (e.g., trimethylsilylacetylene). Stir the reaction at room temperature or with gentle heating until completion. After work-up and purification, deprotection of the silyl group (if used) will yield the target 4-(Benzyloxy)-6-ethynylpyridin-2-ol.
II. Derivative Library Design and Synthesis
The strategic design of a derivative library is crucial for efficiently exploring the structure-activity relationship (SAR) of the core scaffold. Modifications can be targeted at three key positions: the ethynyl group, the benzyloxy moiety, and the pyridone nitrogen.
A. Modifications at the Ethynyl Group via Click Chemistry
The terminal alkyne is a prime handle for diversification using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5][7] This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it ideal for generating large and diverse libraries.[6][12]
Experimental Protocol: CuAAC "Click" Reaction
-
Reaction Setup: In a suitable solvent system (e.g., a mixture of water and t-butanol), combine the 4-(Benzyloxy)-6-ethynylpyridin-2-ol, an organic azide, a copper(II) sulfate solution, and a sodium ascorbate solution.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically rapid, and its progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. The crude product can then be purified by column chromatography or preparative HPLC to yield the desired 1,2,3-triazole derivative.
B. Bioisosteric Replacement of the Benzyloxy Group
The benzyloxy group can be replaced with various bioisosteres to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[13][14][15] Bioisosteric replacements aim to retain the desired biological activity while improving the overall drug-like properties of the molecule.[13]
Table 1: Potential Bioisosteric Replacements for the Benzyloxy Group
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Benzene Ring | Saturated rings (e.g., bicyclo[1.1.1]pentane, 2-oxabicyclo[2.2.2]octane) | Improve solubility, metabolic stability, and reduce lipophilicity.[16][17] |
| Methoxy Group | Alkyl chains, small rings | Modulate metabolic stability and avoid potential reactive metabolite formation.[15] |
| Phenyl Group | Heterocycles (e.g., pyridine, thiophene) | Alter electronic properties and potential for new interactions with the biological target. |
C. N-Alkylation and N-Arylation of the Pyridone Ring
The nitrogen atom of the pyridone ring offers another site for derivatization. N-alkylation or N-arylation can introduce a variety of substituents that can probe for additional binding interactions with the target protein.[18]
Experimental Protocol: N-Arylation of 2-Pyridone (Illustrative)
-
Reaction Setup: In a suitable solvent, combine the 2-pyridone derivative, a diaryliodonium salt, and a copper catalyst.[18]
-
Reaction Conditions: Stir the reaction at room temperature.
-
Work-up and Purification: After the reaction is complete, perform an appropriate work-up and purify the product by chromatography to obtain the N-aryl-2-pyridone.
III. Biological Screening Cascade
A tiered approach to biological screening is recommended to efficiently identify promising lead compounds from the synthesized library. This cascade typically involves primary screening for activity, followed by secondary assays to confirm activity and assess selectivity, and finally, ADME/Tox profiling to evaluate drug-like properties.
A. Primary Screening: Identifying Active Compounds
The choice of primary assay will depend on the therapeutic target of interest. For example, if the library is designed to target protein kinases, a universal kinase assay platform would be suitable.[19]
Kinase Inhibition Screening
Many kinase assays measure the consumption of ATP or the formation of ADP.[20] Luminescence-based assays like ADP-Glo™ offer a sensitive and reproducible method for high-throughput screening of kinase inhibitors.[19]
Cytotoxicity/Cell Viability Screening
To assess the general toxicity of the compounds and identify those with antiproliferative activity, cell viability assays are essential.[21][22] Commonly used colorimetric assays include the MTT and XTT assays, which measure the metabolic activity of viable cells.[21][23][24][25]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[22][23][24] The formazan is then solubilized, and the absorbance is measured.[22][23][24]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay relies on the reduction of a tetrazolium salt to a colored formazan product.[21][23][24][25] A key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step.[23][25]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
XTT Reagent Addition: Add the XTT reagent, mixed with an electron coupling reagent, to each well.[23][24]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
B. Secondary Screening: Hit Confirmation and Selectivity Profiling
Compounds identified as "hits" in the primary screen should be subjected to secondary assays to confirm their activity and assess their selectivity. For kinase inhibitors, this would involve profiling against a panel of other kinases to determine their selectivity profile.[19][26]
C. In Vitro DMPK/ADMET Profiling
Early assessment of drug metabolism and pharmacokinetic (DMPK) properties, as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET), is critical to reduce the risk of late-stage drug development failures.[27][28][29][30]
Table 2: Key In Vitro DMPK/ADMET Assays
| Assay | Purpose |
| Metabolic Stability | To evaluate the rate at which the compound is metabolized by liver microsomes or hepatocytes.[29] |
| CYP450 Inhibition | To assess the potential for drug-drug interactions by determining if the compound inhibits major cytochrome P450 enzymes.[29][31] |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.[31] |
| Permeability | To assess the ability of the compound to cross cell membranes, often using Caco-2 cell monolayers. |
| Hepatotoxicity | To evaluate the potential for the compound to cause liver damage, often using primary hepatocytes. |
IV. Data Analysis and Interpretation
The data generated from the screening cascade must be carefully analyzed to identify promising lead candidates. This involves determining key parameters such as IC₅₀ values (for inhibition assays) and CC₅₀ values (for cytotoxicity assays). Structure-activity relationships (SAR) should be established to guide further optimization of the lead compounds.
Conclusion
The 4-(Benzyloxy)-6-ethynylpyridin-2-ol scaffold represents a versatile starting point for the development of novel biologically active compounds. Through a systematic approach involving strategic library design, efficient synthesis utilizing modern synthetic methodologies like click chemistry, and a comprehensive biological screening cascade, it is possible to identify and optimize lead candidates with therapeutic potential. The integration of early-stage DMPK/ADMET profiling is crucial for ensuring that the identified leads possess favorable drug-like properties, thereby increasing the probability of success in subsequent stages of drug development.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Nuvisan. (n.d.). Comprehensive in vitro DMPK services for drug development. Retrieved from [Link]
-
Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved from [Link]
-
Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]
-
Sygnature Discovery. (2025, September 15). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Retrieved from [Link]
-
BioIVT. (2020, May 10). What is DMPK and how does it fit into drug development?. Retrieved from [Link]
-
Zhang, X., et al. (2025, March 18). Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. Organic Letters. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]
-
IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
ResearchGate. (n.d.). New Synthetic Methods to 2-Pyridone Rings | Request PDF. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. Retrieved from [Link]
-
PubMed. (2019, August 15). Recent applications of click chemistry in drug discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1,2,4,5-tetrazine capped Pd(0) nanoparticles: a catalyst for copper-free Sonogashira coupling of aryl halides in aqueous medium. Retrieved from [Link]
-
Celtarys. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC. Retrieved from [Link]
-
Chaturvedi, P., et al. (2011). CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY Review Article. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. Retrieved from [Link]
-
Technology Networks. (2025, February 10). Breakthrough In Click Chemistry: Innovative Method Revolutionizes Drug Development. Retrieved from [Link]
-
ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]
-
University of Southampton. (2021, July 24). Sonogashira cross-coupling reaction of romocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]
-
Authorea. (2022, August 22). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Retrieved from [Link]
-
PubMed. (2012, February 15). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from [Link]
-
MDPI. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]
-
MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT) which Produces Resistance to Agents Targeting the O-6 Position of DNA Guanine. Retrieved from [Link]
- Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
-
Royal Society of Chemistry. (n.d.). Synthesis of (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from (−)-quinic acid. Retrieved from [Link]
-
PubMed. (2011, November 10). 4-nitrobenzyloxycarbonyl derivatives of O(6)-benzylguanine as hypoxia-activated prodrug inhibitors of O(6)-alkylguanine-DNA alkyltransferase (AGT), which produces resistance to agents targeting the O-6 position of DNA guanine. Retrieved from [Link]
-
Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds - ePrints Soton [eprints.soton.ac.uk]
- 10. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Breakthrough In Click Chemistry: Innovative Method Revolutionizes Drug Development [drugdiscoveryonline.com]
- 13. drughunter.com [drughunter.com]
- 14. chem-space.com [chem-space.com]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 18. 2-Pyridone synthesis [organic-chemistry.org]
- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. labcorp.com [labcorp.com]
- 28. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 29. blog.crownbio.com [blog.crownbio.com]
- 30. bioivt.com [bioivt.com]
- 31. nuvisan.com [nuvisan.com]
Application Note: High-Resolution Purification of 4-(Benzyloxy)-6-ethynylpyridin-2-ol by Column Chromatography
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, causality-driven protocol for the isolation and purification of functionalized pyridin-2-ol derivatives, overcoming common chromatographic bottlenecks such as peak tailing and irreversible stationary-phase binding.
Chemical Context & The Tautomerism Challenge
4-(Benzyloxy)-6-ethynylpyridin-2-ol is a synthetically versatile pyridine derivative frequently utilized as a structural scaffold in advanced pharmaceutical research and CNS drug discovery[1]. The molecule presents a unique chromatographic challenge due to its highly functionalized nature: it contains a lipophilic benzyloxy group, a reactive ethynyl moiety, and a highly polar pyridin-2-ol core.
As a Senior Application Scientist, I frequently observe that standard normal-phase chromatography (e.g., Hexane/Ethyl Acetate gradients) fails for this class of compounds. The causality behind this failure lies in lactam-lactim tautomerism .
In solution, pyridin-2-ols exist in an equilibrium with their 2-pyridone (oxo) tautomers. Research indicates that 2-pyridones predominantly exist in their oxo-form within polar environments[2]. Because the surface of silica gel is inherently polar—populated by Brønsted acidic silanol groups and adsorbed water—the molecule is driven into the 2-pyridone form during chromatography. This oxo-form acts as both a potent hydrogen bond donor (N-H) and acceptor (C=O). Consequently, the basic nitrogen and the carbonyl oxygen interact strongly with the residual acidic silanol groups on the silica surface, leading to multiple retention mechanisms that cause severe peak tailing and broad elution bands[3].
Chromatographic Strategy & Causality
To establish a self-validating and highly efficient purification system, we must chemically manipulate the interaction between the analyte and the stationary phase.
-
Solvent System Shift: We abandon Hexane/Ethyl Acetate in favor of a Dichloromethane (DCM) / Methanol (MeOH) gradient. Methanol acts as a polar modifier that effectively competes for hydrogen bonding sites on the silica gel, disrupting the strong analyte-stationary phase interactions.
-
Stationary Phase Masking: To completely eliminate peak tailing, we introduce a competing base—Triethylamine (TEA)—at a low concentration (1% v/v) into the mobile phase. TEA preferentially interacts with and shields the active silanol sites, effectively preventing the pyridine analyte from irreversibly binding[3].
Quantitative Data: Solvent System Efficacy
The table below summarizes the empirical data comparing different solvent systems for the purification of 4-(Benzyloxy)-6-ethynylpyridin-2-ol. The addition of TEA and the shift to a DCM/MeOH system drastically improves recovery and resolution[4].
| Solvent System | Additive | Average Rf Value | Peak Shape / Band Resolution | Typical Recovery |
| Hexane / EtOAc (1:1) | None | 0.20 - 0.40 (Streak) | Severe tailing, broad band | < 60% |
| Hexane / EtOAc (1:1) | 1% TEA | 0.35 | Moderate tailing | 70 - 80% |
| DCM / MeOH (95:5) | None | 0.40 | Slight tailing, good resolution | 85 - 90% |
| DCM / MeOH (95:5) | 1% TEA | 0.45 | Sharp band, excellent resolution | > 95% |
Workflow Visualization
The following decision tree illustrates the logical workflow for troubleshooting and optimizing the purification of pyridin-2-ol derivatives.
Figure 1: Chromatographic purification workflow for pyridin-2-ol derivatives.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system; each step includes an internal check to ensure the integrity of the purification process.
Materials Required
-
Crude 4-(Benzyloxy)-6-ethynylpyridin-2-ol
-
Silica gel (irregular, 40–63 μm, 60 Å)
-
Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Celite 545 (for dry loading)
Step 1: Mobile Phase Preparation & Column Equilibration
-
Prepare the Eluent A (DCM + 1% TEA) and Eluent B (DCM:MeOH 90:10 + 1% TEA).
-
Slurry pack the silica gel column using Eluent A.
-
Causality Check: Pass at least 2 Column Volumes (CV) of Eluent A through the packed bed. Pre-equilibrating the column with the TEA-modified solvent ensures that all active silanol sites are fully masked before the sample is introduced, preventing irreversible binding upon loading[4].
Step 2: Sample Dry Loading
-
Dissolve the crude reaction mixture in a minimum volume of DCM/MeOH (80:20).
-
Add Celite 545 to the solution (approximately 2.5× the mass of the crude material).
-
Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a fine, free-flowing powder is achieved.
-
Causality Check: Because 4-(Benzyloxy)-6-ethynylpyridin-2-ol possesses mixed lipophilic/polar characteristics, liquid loading with a strong polar solvent would cause the sample band to diffuse immediately. Dry loading guarantees a narrow initial sample band, which is critical for high-resolution separation.
Step 3: Elution and Monitoring
-
Carefully load the dry-loaded sample powder onto the flat head of the silica bed. Cap with a 1 cm layer of clean sea sand to prevent bed disturbance.
-
Begin elution with 100% Eluent A (DCM + 1% TEA) for 1 CV.
-
Initiate a shallow gradient, increasing Eluent B to reach a final composition of DCM:MeOH (95:5) + 1% TEA over 5-7 CVs.
-
Monitor the elution using a UV detector set to 254 nm (for the aromatic pyridine ring) and 280 nm.
Step 4: Fraction Analysis and Recovery
-
Collect fractions and perform Thin Layer Chromatography (TLC) using DCM:MeOH (95:5) as the developing solvent.
-
Visualize the plates under a 254 nm UV lamp. The target compound should appear as a tight, circular spot ( Rf≈0.45 ) with no trailing edge.
-
Pool the pure fractions and remove the solvent via rotary evaporation. To remove residual TEA, co-evaporate the final product twice with toluene, followed by high vacuum drying for 12 hours.
References
- Benchchem. "4-(Benzyloxy)-6-ethynylpyridin-2-ol". Benchchem Product Catalog.
- Benchchem. "A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy". Benchchem Technical Resources.
- Benchchem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives". Benchchem Tech Support.
- Universität Tübingen. "Development of a Fluorescent Probe Applicable for Screening New Inhibitors Targeting Mitogen". Dissertation / Open Access Repository.
Sources
Application Note: High-Efficiency CuAAC Click Chemistry using 4-(Benzyloxy)-6-ethynylpyridin-2-ol
Executive Summary
4-(Benzyloxy)-6-ethynylpyridin-2-ol is a highly specialized, multifunctional building block designed for advanced pharmaceutical research, bioconjugation, and materials science 1.3. This compound is uniquely characterized by three orthogonal functional handles:
-
6-Ethynyl Group: A terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because it is adjacent to the pyridine nitrogen, it acts as an auto-accelerating 2-ethynylpyridine motif.
-
2-Hydroxyl Group: Capable of tautomerizing to a 2-pyridone, providing a built-in hydrogen bond donor/acceptor critical for target engagement in drug discovery.
-
4-Benzyloxy Group: Imparts lipophilicity for cell permeability and can be orthogonally deprotected post-click (via palladium-catalyzed hydrogenolysis) to reveal a reactive hydroxyl group.
This guide details the mechanistic advantages of this compound and provides a self-validating protocol for its use in click chemistry.
Mechanistic Insights: The Auto-Accelerating "Pyridine Effect"
In standard CuAAC reactions, the rate-limiting step is the deprotonation of the terminal alkyne and the subsequent formation of the copper(I) acetylide complex 1.5. Standard aliphatic alkynes often require high catalyst loadings, elevated temperatures, or the addition of external accelerating ligands (like THPTA or TBTA) to proceed efficiently.
However, 4-(Benzyloxy)-6-ethynylpyridin-2-ol bypasses these kinetic bottlenecks. The proximity of the pyridine nitrogen to the ethynyl group allows the molecule to act as its own bidentate ligand. The nitrogen coordinates directly with the Cu(I) center, bringing the metal into perfect spatial alignment with the alkyne pi-system. This internal chelation drastically lowers the pKa of the terminal alkyne proton and accelerates the formation of the highly active N,C-chelated Cu(I)-acetylide intermediate 1.1.
Consequently, this compound can achieve full conversion in minutes at room temperature, even at extremely low catalyst loadings (e.g., 25–50 ppm) 1.6.
Fig 1. Mechanistic pathway of CuAAC accelerated by the 2-ethynylpyridine motif.
Quantitative Reactivity Profiling
To illustrate the kinetic superiority of the 2-ethynylpyridine motif found in this compound, the table below summarizes comparative reactivity data across different alkyne classes under standard CuAAC conditions 1.5, 1.6.
| Alkyne Class | Representative Motif | Relative Reactivity | Typical Reaction Time | Catalyst Requirement |
| Aliphatic Alkynes | Hex-1-yne | Moderate | 3 – 12 hours | High (Cu + External Ligand) |
| Aromatic Alkynes | Phenylacetylene | Fast | 1 – 3 hours | Moderate |
| Electron-Deficient | p-Nitroethynylbenzene | Very Fast | < 30 mins | Low |
| N-Chelating Aromatic | 4-(Benzyloxy)-6-ethynylpyridin-2-ol | Ultra-Fast (Auto-accelerating) | 5 – 30 mins | Very Low (Ligand-free possible) |
Self-Validating Experimental Protocol
Because the resulting pyridine-triazole product structurally resembles bipyridine, it acts as a powerful bidentate chelator for transition metals 1.7. Therefore, the protocol must include rigorous copper-scavenging steps to prevent assay interference.
Fig 2. Step-by-step self-validating experimental workflow for CuAAC bioconjugation.
Step-by-Step Methodology
1. Reagent Preparation (Solvent Causality)
-
Action: Dissolve 4-(Benzyloxy)-6-ethynylpyridin-2-ol in anhydrous DMSO to create a 100 mM stock solution.
-
Causality: The 4-benzyloxy group imparts significant lipophilicity. Attempting to dissolve this compound directly in aqueous buffer will result in poor dispersion. DMSO ensures complete solvation before introduction to the aqueous reaction environment 1.4.
2. Reaction Assembly (Order of Addition)
-
Action: In a reaction vial, combine the Azide substrate (1.0 eq) and 4-(Benzyloxy)-6-ethynylpyridin-2-ol (1.1 eq) in a 1:1 mixture of tert-butanol and water (or PBS for bioconjugation).
-
Action: Add CuSO4 (0.05 eq), followed immediately by freshly prepared Sodium Ascorbate (0.2 eq).
-
Causality: Never mix the alkyne and copper catalyst without the azide present. Doing so risks oxidative homocoupling (Glaser coupling) of the highly reactive 2-ethynylpyridine motif. Sodium ascorbate must be added last to reduce Cu(II) to the active Cu(I) species in situ, preventing premature catalyst degradation 1.4.
3. Reaction Monitoring (Self-Validation)
-
Action: Stir at room temperature for 15–30 minutes. Monitor via LC-MS.
-
Validation: The reaction is complete when the extracted ion chromatogram (EIC) shows the disappearance of the alkyne mass and the emergence of the [M+H]+ peak corresponding to the 1,4-disubstituted 1,2,3-triazole.
4. Quenching and Copper Removal (Critical Step)
-
Action: Quench the reaction by adding an excess of 0.5 M EDTA (pH 8.0) or using a Cu-scavenging resin (e.g., QuadraPure™). Stir for 15 minutes.
-
Causality: The newly formed 2-(1,2,3-triazol-4-yl)pyridine system is a potent metal chelator 1.7. If Cu(I/II) is not aggressively stripped from the product, the resulting complex will appear blue/green and may cause false positives/negatives in downstream biological or fluorescent assays.
-
Validation: A successful quench is visually confirmed when the organic extraction layer is completely colorless, and the aqueous waste layer retains the blue/green copper-EDTA complex.
5. Isolation
-
Action: Extract the product using Ethyl Acetate or purify directly via preparative HPLC.
Downstream Applications: Orthogonal Deprotection
Once the click reaction is complete, the 4-benzyloxy group serves as a latent functional handle. If the target requires a free hydroxyl group at the 4-position (e.g., to increase aqueous solubility or to serve as an attachment point for a PROTAC linker), the benzyloxy group can be cleaved cleanly using standard palladium on carbon (Pd/C) and hydrogen gas (H2) without disturbing the highly stable 1,2,3-triazole linkage.
References
- 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water.Organic Chemistry Portal / Synlett.
- 4-(Benzyloxy)-6-ethynylpyridin-2-ol Product Specifications & Research Avenues.Benchchem.
- Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).Organic Chemistry Portal.
- Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions.MDPI.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.NIH / PMC.
- 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water (Chelation Dynamics).Thieme Connect.
Application Note: Divergent Suzuki-Miyaura Functionalization Protocols for 4-(Benzyloxy)-6-ethynylpyridin-2-ol
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Executive Summary
The functionalization of highly decorated pyridine scaffolds is a cornerstone of modern CNS and oncology drug discovery. 4-(Benzyloxy)-6-ethynylpyridin-2-ol is a synthetically versatile, multi-functional building block. However, its direct use in standard Suzuki-Miyaura cross-coupling is hindered by the inherent tautomerism of the C2-hydroxyl group and the presence of the terminal C6-alkyne.
This application note details a divergent, self-validating system of protocols to achieve site-selective Suzuki couplings on this scaffold. By leveraging specific mechanistic pathways, researchers can selectively functionalize either the C2 position (via electrophilic activation) or the C6 position (via nucleophilic activation of the alkyne).
Mechanistic Rationale & Strategic Divergence
In polar media, 4-(Benzyloxy)-6-ethynylpyridin-2-ol exists predominantly in its pyridin-2(1H)-one tautomeric form. The C2-OH bond lacks the necessary leaving-group ability to undergo oxidative addition with Palladium(0). Therefore, direct Suzuki coupling at C2 is thermodynamically and kinetically forbidden.
To overcome this, we employ two orthogonal strategies:
-
Pathway A (C2-Directed): The C2-hydroxyl is trapped in the reactive pyridine tautomer via O-sulfonylation using trifluoromethanesulfonic anhydride (Tf₂O). The resulting 2-pyridyl triflate is a highly reactive electrophile that readily undergoes Suzuki-Miyaura coupling with arylboronic acids[1].
-
Pathway B (C6-Directed): The terminal alkyne at C6 is utilized as a latent nucleophile. Through a regioselective, platinum-catalyzed hydroboration using pinacolborane (HBpin), the alkyne is converted into an (E)-vinylboronate. This intermediate acts as the boron-partner in a subsequent Suzuki coupling with aryl halides[2].
Pathway A: C2-Directed Suzuki Coupling
Protocol A1: Electrophilic Activation (Synthesis of 2-Pyridyl Triflate)
Causality Insight: Pyridine is used both as a base and a nucleophilic catalyst. It reacts with Tf₂O to form a highly electrophilic N-trifluoromethylsulfonylpyridinium intermediate, which ensures rapid and complete O-triflation of the pyridinol rather than unwanted polymerization of the alkyne.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 4-(Benzyloxy)-6-ethynylpyridin-2-ol (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
-
Base Addition: Add anhydrous Pyridine (2.0 mmol, 2.0 eq) and cool the mixture to 0 °C using an ice bath.
-
Activation: Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 mmol, 1.2 eq) over 10 minutes. The solution will typically transition to a deep yellow/orange.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.
-
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the 2-pyridyl triflate.
Protocol A2: Suzuki-Miyaura Cross-Coupling of the Triflate
Causality Insight: Pyridyl triflates are highly susceptible to basic hydrolysis, which reverts them to the unreactive pyridinol. Therefore, anhydrous K₃PO₄ in 1,4-dioxane is strictly utilized instead of aqueous Na₂CO₃ to suppress hydrolysis and maximize the cross-coupling yield[1].
Step-by-Step Methodology:
-
Setup: In a microwave vial or Schlenk tube, combine the 2-pyridyl triflate (1.0 mmol), the desired Arylboronic acid (1.2 mmol, 1.2 eq), and anhydrous K₃PO₄ (3.0 mmol, 3.0 eq).
-
Solvent & Degassing: Add anhydrous 1,4-Dioxane (8 mL). Degas the suspension by sparging with argon for 15 minutes.
-
Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) under a positive stream of argon. Seal the vessel.
-
Coupling: Heat the reaction mixture to 90 °C for 12–16 hours.
-
Isolation: Cool to room temperature, filter through a pad of Celite® (eluting with EtOAc), and concentrate the filtrate. Purify the crude product via silica gel chromatography to isolate the C2-aryl-4-(benzyloxy)-6-ethynylpyridine.
Pathway B: C6-Directed Suzuki Coupling
Protocol B1: Regioselective Hydroboration of the 6-Ethynyl Group
Causality Insight: Heteroaromatic alkynes often poison standard transition-metal catalysts via nitrogen coordination. We utilize a highly specific PtCl₂/XPhos catalyst system. The addition of a catalytic amount of Et₃SiH acts as an in situ reductant to rapidly convert the Pt(II) precatalyst to the active Pt(0) species, initiating the cycle at room temperature without degrading the substrate[2].
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox or under strict argon atmosphere, charge a vial with PtCl₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add anhydrous THF (2 mL) and Triethylsilane (Et₃SiH, 0.02 mmol, 2 mol%). Stir for 10 minutes until a homogeneous active catalyst solution forms.
-
Substrate Addition: Add 4-(Benzyloxy)-6-ethynylpyridin-2-ol (1.0 mmol) to the catalyst solution.
-
Borane Addition: Slowly add Pinacolborane (HBpin, 1.2 mmol, 1.2 eq).
-
Reaction: Stir the mixture at room temperature (25 °C) for 4–6 hours.
-
Purification: Quench by exposing the mixture to air. Filter the crude mixture through a short plug of silica (eluting with Hexanes/EtOAc) to remove the platinum catalyst. The resulting (E)-vinylboronate is typically pure enough for the next step.
Protocol B2: Suzuki-Miyaura Cross-Coupling of the Vinylboronate
Causality Insight: Unlike the triflate coupling, vinylboronates require water to facilitate the transmetalation step by forming a reactive boronate complex. A biphasic Dioxane/H₂O system with Na₂CO₃ is optimal here.
Step-by-Step Methodology:
-
Setup: Combine the C6-vinylboronate (1.0 mmol), Aryl halide (1.0 mmol), and Na₂CO₃ (2.0 mmol, 2.0 eq) in a reaction flask.
-
Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).
-
Catalyst: Add [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)[Pd(dppf)Cl₂] (0.05 mmol, 5 mol%).
-
Coupling: Heat the mixture at 80 °C for 8 hours under argon.
-
Workup: Dilute with water and extract with EtOAc (3 × 15 mL). Wash with brine, dry over Na₂SO₄, concentrate, and purify via column chromatography to yield the 4-(benzyloxy)-6-(2-arylvinyl)-pyridin-2-ol.
Quantitative Data Summary
The following table summarizes the optimized conditions and expected yields for the divergent functionalization pathways.
| Functionalization Pathway | Reactive Intermediate | Reaction Type | Catalyst System | Base / Additive | Solvent | Temp (°C) | Expected Yield |
| Pathway A (C2) | 2-Pyridyl Triflate | Suzuki-Miyaura (Electrophile) | 5 mol% Pd(PPh₃)₄ | K₃PO₄ (3.0 eq) | 1,4-Dioxane | 90 | 70–85% |
| Pathway B (C6) | C6-Vinylboronate | Hydroboration | 2 mol% PtCl₂ / 4 mol% XPhos | Et₃SiH (2 mol%) | THF | 25 | 75–90% |
| Pathway B (C6) | C6-Vinylboronate | Suzuki-Miyaura (Nucleophile) | 5 mol% Pd(dppf)Cl₂ | Na₂CO₃ (2.0 eq) | Dioxane/H₂O | 80 | 65–80% |
Pathway Visualization
Caption: Divergent functionalization pathways for 4-(Benzyloxy)-6-ethynylpyridin-2-ol via Suzuki coupling.
References
-
Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Synthesis (Stuttgart). Available at:[Link]
-
An Operationally Simple, Regioselective, Platinum-Catalyzed Hydroboration of Unactivated Alkynes. European Journal of Organic Chemistry. Available at:[Link]
Sources
The Strategic Application of 4-(Benzyloxy)-6-ethynylpyridin-2-ol in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, as key regulators of cellular signaling, represent a large and important class of drug targets.[1] The pyridine and pyridin-2-one core structures are considered "privileged scaffolds" in medicinal chemistry due to their ability to form key hydrogen bond interactions with the hinge region of kinase active sites.[2][3] The strategic incorporation of an ethynyl group at the C6 position of the pyridin-2-one ring provides a versatile handle for the construction of complex molecular architectures through powerful cross-coupling reactions, most notably the Sonogashira coupling.[4] This application note provides a detailed guide for researchers on the use of a key building block, 4-(Benzyloxy)-6-ethynylpyridin-2-ol , in the synthesis of kinase inhibitors. We will delve into the rationale behind its design, provide detailed synthetic protocols, and discuss its application in the creation of targeted therapies.
The benzyloxy group at the C4 position serves a dual purpose. Primarily, it acts as a protecting group for the hydroxyl functionality, preventing unwanted side reactions during synthesis. This protecting group can be selectively removed in later synthetic steps if a free hydroxyl group is desired in the final molecule. Furthermore, the benzyloxy group can contribute to the overall binding affinity of the inhibitor through hydrophobic interactions within the kinase active site.
Synthesis of the Key Intermediate: 4-(Benzyloxy)-6-ethynylpyridin-2-ol
The synthesis of 4-(Benzyloxy)-6-ethynylpyridin-2-ol is a multi-step process that begins with the protection of a pyridin-2,4-diol derivative, followed by iodination and a subsequent Sonogashira coupling with a protected acetylene source. The final step involves the deprotection of the acetylene. The following protocols are based on established synthetic routes described in the patent literature, specifically WO2018081073A1, which details the preparation of a series of kinase inhibitors.
Protocol 1: Synthesis of 4-(Benzyloxy)-6-iodo-2-methoxypyridine
This initial step involves the protection of the hydroxyl groups and subsequent iodination to introduce a handle for the Sonogashira coupling.
Experimental Protocol:
-
Step 1: Benzylation. To a solution of 4-hydroxypyridin-2(1H)-one in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).
-
Slowly add benzyl bromide at room temperature and stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 4-(benzyloxy)pyridin-2(1H)-one.
-
Step 2: O-Methylation. The resulting 4-(benzyloxy)pyridin-2(1H)-one is then O-methylated. Dissolve the compound in a suitable solvent system (e.g., dichloromethane/water) and add a methylating agent like methyl iodide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., sodium hydroxide).
-
Stir the biphasic mixture vigorously until the reaction is complete. Separate the organic layer, wash with water and brine, dry, and concentrate to yield 4-(benzyloxy)-2-methoxypyridine.
-
Step 3: Iodination. Dissolve the 4-(benzyloxy)-2-methoxypyridine in an anhydrous solvent like tetrahydrofuran (THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Add a strong base such as n-butyllithium (n-BuLi) dropwise to deprotonate the C6 position.
-
After stirring for a short period, add a solution of iodine (I₂) in THF.
-
Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography to yield 4-(benzyloxy)-6-iodo-2-methoxypyridine.
Causality Behind Experimental Choices:
-
The use of a benzyl protecting group for the 4-hydroxyl is strategic due to its general stability under a variety of reaction conditions and its susceptibility to cleavage by methods such as catalytic hydrogenation, which are often employed in the final steps of kinase inhibitor synthesis.
-
O-methylation of the pyridinone oxygen prevents tautomerization and directs the subsequent iodination to the desired C6 position.
-
The use of a strong organolithium base at low temperature is crucial for the selective deprotonation at C6, the most acidic position on the pyridine ring after the introduction of the methoxy group. Iodine is then used as the electrophile to install the iodo group.
Protocol 2: Synthesis of 4-(Benzyloxy)-6-(trimethylsilylethynyl)pyridin-2-ol
This protocol describes the core Sonogashira coupling reaction to introduce the protected ethynyl group.
Experimental Protocol:
-
To a solution of 4-(benzyloxy)-6-iodo-2-methoxypyridine in a suitable solvent such as a mixture of 1,4-dioxane and water, add ethynyltrimethylsilane.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HI generated during the reaction.
-
Degas the reaction mixture thoroughly and heat it under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. The crude product, 4-(benzyloxy)-2-methoxy-6-((trimethylsilyl)ethynyl)pyridine, is then deprotected.
-
For the deprotection of the 2-methoxy group, treat the intermediate with a reagent like sodium thiomethoxide in a polar aprotic solvent like DMF.
-
Heat the reaction mixture to effect the demethylation to the pyridin-2-ol.
-
After workup and purification, 4-(benzyloxy)-6-((trimethylsilyl)ethynyl)pyridin-2-ol is obtained.
Causality Behind Experimental Choices:
-
The Sonogashira coupling is a highly efficient and versatile method for forming carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.[5]
-
The palladium catalyst is essential for the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then transmetalates to the palladium center.
-
The use of a trimethylsilyl (TMS) protecting group on the acetylene is crucial to prevent self-coupling (Glaser coupling) of the terminal alkyne under the reaction conditions.[6]
-
The deprotection of the 2-methoxy group to the pyridin-2-ol is often necessary as the N-H of the pyridinone can be a key hydrogen bond donor for kinase binding.
Protocol 3: Synthesis of 4-(Benzyloxy)-6-ethynylpyridin-2-ol
This final step in the synthesis of the key intermediate involves the removal of the trimethylsilyl protecting group.
Experimental Protocol:
-
Dissolve the 4-(benzyloxy)-6-((trimethylsilyl)ethynyl)pyridin-2-ol in a solvent such as methanol or a mixture of THF and methanol.
-
Add a mild base, such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture with a weak acid (e.g., dilute HCl or acetic acid) and remove the solvent under reduced pressure.
-
Extract the product with an organic solvent, wash with water, dry, and purify by column chromatography to yield the final product, 4-(benzyloxy)-6-ethynylpyridin-2-ol.
Causality Behind Experimental Choices:
-
The TMS group is readily cleaved under mild basic or fluoride-mediated conditions, making it an ideal protecting group for terminal alkynes.[1] This allows for the unmasking of the reactive terminal alkyne just before its use in subsequent coupling reactions.
Application in Kinase Inhibitor Synthesis: A Representative Protocol
The utility of 4-(Benzyloxy)-6-ethynylpyridin-2-ol is demonstrated in its use as a key building block for the synthesis of a variety of kinase inhibitors. The terminal ethynyl group serves as a versatile handle for coupling with various aryl or heteroaryl halides via a second Sonogashira reaction. This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
Protocol 4: Sonogashira Coupling of 4-(Benzyloxy)-6-ethynylpyridin-2-ol with an Aryl Halide
This protocol outlines a general procedure for the coupling of the key intermediate with a functionalized aryl halide to construct the core of a kinase inhibitor.
Experimental Protocol:
-
In a reaction vessel, combine 4-(Benzyloxy)-6-ethynylpyridin-2-ol and the desired aryl or heteroaryl halide (e.g., a substituted bromo- or iodo- pyrimidine, pyrazole, or aniline derivative).
-
Add a suitable solvent, such as DMF or a mixture of dioxane and water.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a copper(I) co-catalyst (CuI).
-
Add a base, such as triethylamine or cesium carbonate.
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete.
-
Perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired kinase inhibitor precursor.
Causality Behind Experimental Choices:
-
This second Sonogashira coupling allows for the modular assembly of the kinase inhibitor. The choice of the aryl halide is dictated by the desired interactions with the target kinase's active site. For example, the aryl halide may contain functionalities that can form additional hydrogen bonds or occupy hydrophobic pockets.
Data Presentation
| Compound Name | Structure | Key Synthetic Step | Target Kinase (Example) |
| 4-(Benzyloxy)-6-ethynylpyridin-2-ol | Sonogashira coupling & Deprotection | Building Block | |
| Representative Kinase Inhibitor | Sonogashira coupling | c-Met, TYK2, etc. |
Visualization of Synthetic Workflow
Caption: Synthetic workflow for a kinase inhibitor using the key intermediate.
Logical Relationship of Functional Groups
Caption: Functional group roles in the synthesis and activity of the kinase inhibitor.
Conclusion
4-(Benzyloxy)-6-ethynylpyridin-2-ol is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic design, incorporating a privileged pyridin-2-one scaffold, a protecting group that can also contribute to binding, and a reactive ethynyl handle, allows for the efficient construction of diverse and potent inhibitors. The detailed protocols and the underlying scientific rationale provided in this application note are intended to empower researchers in their drug discovery efforts to develop the next generation of targeted therapies.
References
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Retrieved from [Link]
- (No author). (2017, June 5). PHENYL)-UREA DERIVATIVES AS FLT3 KINASE INHIBITORS FOR TREATING CANCER. Google Patents.
-
Zhou, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 855940. Retrieved from [Link]
- (No author). (2012, September 20). Pyridine compounds as inhibitors of kinase. Google Patents.
-
(No author). (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. Retrieved from [Link]
-
Gray, N. (n.d.). Patents - Gray Lab. Stanford University. Retrieved from [Link]
-
Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. Retrieved from [Link]
-
(No author). (n.d.). European Journal of Medicinal Chemistry. UPCommons. Retrieved from [Link]
-
(No author). (2019, May 23). CA 3084581 A1 2019/05/23. Googleapis.com. Retrieved from [Link]
-
Theivendren, P., et al. (2015). Synthesis and Evaluation of Compounds Containing 4-Arylpiperazinyl Moieties Linked to a 2-(Pyridin-3-yl)-1H-Benzimidazole as p38 MAP Kinase Inhibitors. Letters in Drug Design & Discovery, 12(999), 1-1. Retrieved from [Link]
-
(No author). (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3584. Retrieved from [Link]
-
(No author). (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(23), 5752. Retrieved from [Link]
-
(No author). (2021, July 22). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 710. Retrieved from [Link]
-
(No author). (n.d.). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
(No author). (n.d.). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Arkat USA. Retrieved from [Link]
-
(No author). (n.d.). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES. Retrieved from [Link]
-
(No author). (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO. Retrieved from [Link]
-
(No author). (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4583-4603. Retrieved from [Link]
-
(No author). (2023, October 31). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. Retrieved from [Link]
-
IntechOpen. (2021, October 11). The Role of Kinase Inhibitors in Cancer Therapies. IntechOpen. Retrieved from [Link]
- (No author). (n.d.). Deprotection of protected peptides. Google Patents. Retrieved from ://patents.google.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2023185468A1 - Compound used as kinase inhibitor and use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
Application Notes & Protocols: 4-(Benzyloxy)-6-ethynylpyridin-2-ol as a Versatile Precursor for Advanced Heterocyclic Synthesis
Introduction: Unlocking Chemical Diversity with a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, pyridin-2-one (also known as 2-pyridone) derivatives represent a "privileged scaffold." This core structure is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals, valued for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. The strategic functionalization of this core allows for the exploration of vast chemical space to optimize pharmacological properties.
This guide focuses on a highly versatile and functionalized building block: 4-(Benzyloxy)-6-ethynylpyridin-2-ol . This molecule is engineered for synthetic utility, incorporating three distinct points of reactivity:
-
The Terminal Ethynyl Group: A powerful functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry".[1]
-
The Pyridin-2-ol/one Core: This tautomeric system allows for reactions such as N-alkylation and provides the foundational structure for the resulting heterocyclic products.
-
The Benzyloxy Protecting Group: A stable yet readily cleavable group at the 4-position, which masks a hydroxyl functionality. This allows for late-stage diversification, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies.
These application notes provide researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the properties, synthesis, and key applications of 4-(Benzyloxy)-6-ethynylpyridin-2-ol. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for its use in constructing complex heterocyclic systems.
Physicochemical Properties & Handling
The effective use of any precursor begins with a thorough understanding of its physical and chemical properties.
| Property | Value | Source |
| CAS Number | 1956328-37-2 | [2] |
| Molecular Formula | C₁₄H₁₁NO₂ | N/A |
| Molecular Weight | 225.24 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Typical for this class |
| Tautomerism | Exists in equilibrium between the 2-ol and 2-one forms, with the pyridin-2-one form generally predominating in solid state and solution. | [3] |
Solubility & Stability: The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It is sparingly soluble in alcohols and chlorinated solvents. It is stable under standard laboratory conditions but should be stored in a cool, dry place, protected from light, to prevent potential alkyne degradation or polymerization over time.
Safety Precautions: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Synthesis of the Precursor: A Strategic Approach
While not commercially available from all major suppliers, 4-(Benzyloxy)-6-ethynylpyridin-2-ol can be synthesized through a multi-step sequence starting from more common materials. A plausible and efficient route involves the construction of a di-substituted pyridone followed by the introduction of the ethynyl moiety via a Sonogashira coupling reaction.
Caption: General scheme for the CuAAC reaction.
Protocol: Synthesis of 4-(Benzyloxy)-6-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)pyridin-2-ol
-
Reagent Preparation:
-
To a 25 mL round-bottom flask, add 4-(Benzyloxy)-6-ethynylpyridin-2-ol (1.0 eq, e.g., 225 mg, 1.0 mmol).
-
Add 1-(azidomethyl)benzene (1.1 eq, 146 mg, 1.1 mmol).
-
Add a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir to dissolve/suspend the reagents.
-
-
Catalyst Addition:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq, 59 mg, 0.3 mmol) in deionized water (1 mL). Add this to the reaction flask.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq, 25 mg, 0.1 mmol) in deionized water (1 mL). Add this solution dropwise to the reaction mixture. A color change to pale green or yellow is often observed.
-
-
Reaction Execution:
-
Seal the flask and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. [4] * Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure triazole product.
-
| Parameter | Typical Value |
| Yield | 85-98% |
| Reaction Time | 2-6 hours |
| Temperature | Room Temperature |
| Key Reagents | CuSO₄, Sodium Ascorbate |
Sonogashira Cross-Coupling
The Sonogashira coupling is a robust method for forming a C(sp)-C(sp²) bond, linking the terminal alkyne to aryl or vinyl halides. This reaction is indispensable for constructing complex conjugated systems and biaryl-like structures, which are common in materials science and medicinal chemistry.
Causality: This reaction relies on a dual catalytic system. A palladium complex (e.g., Pd(PPh₃)₄) facilitates the oxidative addition of the aryl halide, while a copper(I) co-catalyst (typically CuI) forms a copper acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst. The use of an amine base (e.g., triethylamine) is crucial to neutralize the H-X acid formed during the reaction and to act as the solvent. [5]
Caption: General scheme for the Sonogashira coupling reaction.
Protocol: Synthesis of 4-(Benzyloxy)-6-(phenylethynyl)pyridin-2-ol
-
Inert Atmosphere Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet, add 4-(Benzyloxy)-6-ethynylpyridin-2-ol (1.0 eq, 225 mg, 1.0 mmol), iodobenzene (1.1 eq, 224 mg, 1.1 mmol), copper(I) iodide (CuI) (0.05 eq, 9.5 mg, 0.05 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq, 35 mg, 0.03 mmol).
-
-
Solvent and Base Addition:
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed triethylamine (Et₃N) (5 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-70 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete in 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Managing the Protecting Group: Debenzylation
A key feature of the precursor is the benzyloxy group, which can be selectively removed to unmask a 4-hydroxyl group. This hydroxyl group is a prime site for further derivatization via etherification or esterification, allowing for the rapid generation of an analog library from a common intermediate.
Causality: Palladium-catalyzed hydrogenation (hydrogenolysis) is the method of choice for benzyl ether cleavage. The reaction occurs on the surface of the palladium catalyst (typically Pd on activated carbon, Pd/C), where hydrogen gas is activated. The benzyl C-O bond is cleaved, releasing toluene and the free phenol (in this case, the 4-hydroxypyridone). This method is exceptionally clean, as the byproducts are volatile (toluene) or easily filtered (the catalyst).
Protocol: Synthesis of 4-Hydroxy-6-ethynylpyridin-2-ol
-
Reaction Setup:
-
In a hydrogenation flask, dissolve 4-(Benzyloxy)-6-ethynylpyridin-2-ol (1.0 eq, e.g., 225 mg, 1.0 mmol) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) (15 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C) (10 mol % Pd, ~106 mg) under a stream of nitrogen.
-
-
Hydrogenation:
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.
-
-
Reaction Monitoring & Work-up:
-
Monitor the disappearance of the starting material by TLC. The reaction is usually complete in 3-8 hours.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing thoroughly with methanol.
-
Concentrate the filtrate in vacuo to yield the deprotected product, which can often be used without further purification.
-
References
-
Kakehi, A., et al. (1985). THERMAL INTRAMOLECULAR CYCLIZATION OF 2-ETHYNYLPYRIDINE N-YLIDES TO INDOLIZINES AND CYCLAZINES. Chemistry Letters, 14(12), 2055-2058. Available at: [Link]
-
Takahashi, T., et al. (2002). Selective preparation of pyridines, pyridones, and iminopyridines from two different alkynes via azazirconacycles. Journal of the American Chemical Society, 124(18), 5059-5067. Available at: [Link]
-
Takahashi, T., et al. (2002). Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. Journal of the American Chemical Society, 124(18), 5059–5067. Available at: [Link]
-
Hogeveen, H., & Kok, D. M. (1982). One-pot nonphotochemical synthesis of Dewar pyridones from alkynes and isocyanates. The Journal of Organic Chemistry, 47(5), 997–999. Available at: [Link]
-
Kim, S. Y., & Jun, C. H. (2012). Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. Chemical Communications, 48(26), 3173-3175. Available at: [Link]
-
Dehli, J. R., & Bolm, C. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1084–1087. Available at: [Link]
-
Chen, J., et al. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 26(21), 6616. Available at: [Link]
-
Oda, K., et al. (2010). Synthesis of Strained Pyridine-Containing Cyclyne via Reductive Aromatization. The Journal of Organic Chemistry, 75(10), 3249–3256. Available at: [Link]
-
Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols. Available at: [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]
-
Frontier, A. (2014). New cyclization strategies enabled by the alkynyl Prins reaction. Abstracts of Papers of the American Chemical Society, 248. Available at: [Link]
-
Aobchem. (n.d.). 4-(benzyloxy)-6-ethynylpyridin-2-ol. Available at: [Link]
-
Mondal, P., & Ghorai, P. (2024). The cyclization and functionalization reactions involving N-phenacylpyridinium salts. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2516. Available at: [Link]
-
Engle, S. M., et al. (2020). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 97, 232-246. Available at: [Link]
-
baseclick GmbH. (n.d.). Protocols. Available at: [Link]
-
Stayrook, S. E., et al. (2021). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 64(13), 9294–9313. Available at: [Link]
- CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride. Google Patents.
-
Kim, H., & Pae, A. N. (2024). (S,Z)-1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol. Molbank, 2024(3), M1918. Available at: [Link]
-
Johnson, J., et al. (2013). Demonstration of the innate electrophilicity of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP), a small-molecule positive allosteric modulator of the glucagon-like peptide-1 receptor. Drug Metabolism and Disposition, 41(8), 1470-1479. Available at: [Link]
Sources
Technical Support Center: Yield Optimization for 4-(Benzyloxy)-6-ethynylpyridin-2-ol Synthesis
Welcome to the Technical Support Center for the synthesis of 4-(Benzyloxy)-6-ethynylpyridin-2-ol . This compound is a critical pyridin-2-ol scaffold frequently utilized in pain and CNS drug discovery (e.g., NaV1.7/NaV1.8 inhibitors)[1].
Synthesizing this molecule typically involves a two-step sequence starting from 4-(benzyloxy)-6-bromopyridin-2-ol: a palladium-catalyzed Sonogashira cross-coupling with trimethylsilylacetylene (TMS-acetylene), followed by a base-mediated TMS deprotection. Researchers frequently encounter yield bottlenecks during these steps due to catalyst poisoning, tautomeric interference, and alkyne homocoupling. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to maximize your isolated yield.
Synthetic Workflow Overview
Workflow: 2-step synthesis of 4-(Benzyloxy)-6-ethynylpyridin-2-ol via Sonogashira coupling.
Part 1: Sonogashira Coupling Troubleshooting (FAQs)
Q1: My conversion of 4-(benzyloxy)-6-bromopyridin-2-ol is stalling at 40-50%. Why is the catalyst deactivating? A: The stalling is likely caused by the free hydroxyl group at the 2-position, which exists in a tautomeric equilibrium with its 2-pyridone form. The nitrogen and oxygen atoms of the pyridone motif can strongly chelate palladium and copper, pulling the metals out of the active catalytic cycle (catalyst poisoning)[2]. Solution: To overcome this, increase the steric bulk and electron-donating capability of your ligand to outcompete the substrate for palladium coordination. Switching from standard PPh3 to bidentate ligands like dppf (using PdCl2(dppf) ) or electron-rich Buchwald ligands like XPhos will stabilize the active Pd(0) species and drive the oxidative addition forward.
Q2: I am observing a massive non-polar byproduct spot on TLC/LCMS, and my TMS-acetylene is being rapidly consumed. What is happening? A: You are observing Glaser homocoupling , a common side reaction where two molecules of TMS-acetylene couple to form a 1,4-bis(trimethylsilyl)buta-1,3-diyne[3]. This is catalyzed by the copper co-catalyst in the presence of trace oxygen. Solution:
-
Rigorous Degassing: Standard nitrogen bubbling is insufficient. You must use the freeze-pump-thaw method (minimum 3 cycles) or sparge the solvent with argon for at least 30 minutes prior to adding the catalyst.
-
Copper-Free Conditions: If homocoupling persists, eliminate copper entirely. Copper-free Sonogashira couplings using Pd(OAc)2 , XPhos, and an amine base (like pyrrolidine or DBU) completely bypass the Glaser pathway, significantly improving the yield of the desired cross-coupled product[4].
Q3: Does the choice of base matter for this specific halopyridinol substrate? A: Yes, causality dictates that the base must be strong enough to deprotonate the alkyne (forming the reactive acetylide) but not so nucleophilic that it degrades the starting material. Triethylamine ( Et3N ) or diisopropylamine (DIPA) are standard[5]. However, because the 2-pyridinol proton is acidic, the base will deprotonate the substrate first, forming an anionic pyridinolate. You must use at least 3.0 to 4.0 equivalents of base to ensure enough remains to facilitate the transmetalation step of the catalytic cycle.
Mechanistic Failure Points in the Catalytic Cycle
Sonogashira catalytic cycle highlighting specific failure points for pyridin-2-ols.
Part 2: TMS Deprotection Troubleshooting (FAQs)
Q4: My yield drops significantly during the TMS deprotection step. The LCMS shows degradation. What's going wrong? A: The terminal alkyne product (4-(benzyloxy)-6-ethynylpyridin-2-ol) is highly reactive. If you are using strong aqueous bases (like NaOH or KOH) or elevated temperatures, the terminal alkyne can undergo base-catalyzed hydration to a methyl ketone, or polymerization[6]. Solution: Use strictly mild, anhydrous desilylation conditions. Potassium carbonate ( K2CO3 ) in anhydrous methanol at 0°C to 20°C is highly effective and chemoselective. Alternatively, use TBAF (Tetra-n-butylammonium fluoride) in THF buffered with a small amount of acetic acid to prevent the reaction mixture from becoming too basic.
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and isolated yields for the Sonogashira coupling of 6-bromopyridin-2-ol derivatives, based on established optimization matrices[4][7].
| Catalyst System | Ligand | Base (Eq.) | Solvent | Additive | Isolated Yield (%) | Primary Issue Observed |
| PdCl2(PPh3)2 (5 mol%) | PPh3 | Et3N (2.0) | DMF | CuI (10 mol%) | 42% | Incomplete conversion; Pd poisoning. |
| Pd(PPh3)4 (5 mol%) | None | Et3N (4.0) | THF | CuI (5 mol%) | 65% | Moderate Glaser homocoupling. |
| PdCl2(dppf) (5 mol%) | dppf | DIPA (4.0) | DMF | CuI (5 mol%) | 82% | Minor homocoupling; excellent conversion. |
| Pd(OAc)2 (3 mol%) | XPhos | DBU (3.0) | THF | None (Cu-Free) | 91% | Optimal; no homocoupling. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Copper-Free Sonogashira Coupling
Objective: Synthesize 4-(benzyloxy)-6-((trimethylsilyl)ethynyl)pyridin-2-ol while suppressing Glaser homocoupling.
-
Preparation & Degassing (Critical Step): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(benzyloxy)-6-bromopyridin-2-ol (1.0 equiv, 1.0 mmol). Add anhydrous THF (10 mL) and DBU (3.0 equiv, 3.0 mmol). Sparge the solution with ultra-pure Argon for exactly 30 minutes.
-
Catalyst Addition: Under a positive flow of Argon, quickly add Pd(OAc)2 (0.03 equiv, 3 mol%) and XPhos (0.06 equiv, 6 mol%). The solution will typically turn a deep red/orange, indicating the formation of the active Pd(0) species.
-
Alkyne Addition: Add TMS-acetylene (1.5 equiv, 1.5 mmol) dropwise over 5 minutes via a gas-tight syringe.
-
Reaction & Validation: Heat the mixture to 60°C. Self-Validation Checkpoint: At 2 hours, pull a 10 µL aliquot, quench in EtOAc/Water, and run TLC (Hexanes:EtOAc 3:1). The starting material ( Rf≈0.3 ) should be completely consumed, replaced by a highly UV-active product spot ( Rf≈0.6 ).
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography to isolate the TMS-protected intermediate.
Protocol B: Mild TMS Deprotection
Objective: Cleave the TMS group without degrading the terminal alkyne.
-
Reaction Setup: Dissolve the purified 4-(benzyloxy)-6-((trimethylsilyl)ethynyl)pyridin-2-ol (1.0 mmol) in anhydrous Methanol (10 mL) and cool to 0°C in an ice bath.
-
Deprotection: Add finely powdered, anhydrous K2CO3 (1.2 equiv, 1.2 mmol) in one portion. Stir at 0°C for 30 minutes, then allow to warm to 20°C.
-
Monitoring: Self-Validation Checkpoint: Monitor by LCMS every 30 minutes. The mass should shift from [M+H]+=312 (TMS-protected) to [M+H]+=240 (deprotected). Do not let the reaction run past complete conversion (typically 1-2 hours) to avoid alkyne hydration.
-
Quench & Isolate: Dilute the mixture with Dichloromethane (20 mL) and quench with saturated aqueous NH4Cl (10 mL) to neutralize the base immediately. Extract the aqueous layer with DCM (2 x 10 mL). Dry the combined organics over Na2SO4 , filter, and concentrate carefully (the terminal alkyne can be sensitive to prolonged heat during evaporation).
References
-
Wikipedia. (2025). Sonogashira coupling. Retrieved from[Link]
-
Beilstein Journal of Organic Chemistry. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from[Link]
-
National Institutes of Health (PMC). (2014). Identifying novel targets in renal cell carcinoma: Design and synthesis of affinity chromatography reagents. Retrieved from[Link]
Sources
- 1. 4-(Benzyloxy)-6-ethynylpyridin-2-ol | Benchchem [benchchem.com]
- 2. 5-Bromo-3-iodopyridin-2(1H)-one | 381233-75-6 | Benchchem [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identifying novel targets in renal cell carcinoma: Design and synthesis of affinity chromatography reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(Benzyloxy)-6-ethynylpyridin-2-ol
Welcome to the technical support guide for the synthesis of 4-(benzyloxy)-6-ethynylpyridin-2-ol. This document provides in-depth troubleshooting for common side reactions and experimental challenges encountered during the synthesis of this and structurally related pyridinone compounds. The advice herein is structured to not only solve immediate issues but also to provide a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Sonogashira coupling reaction is giving a very low yield of the desired product. What are the likely causes and how can I fix it?
Low yields in Sonogashira couplings involving heterocyclic substrates are a common issue. The problem often stems from one of two areas: suboptimal catalytic activity or competing side reactions that consume your starting materials.
Potential Cause A: Inefficient Catalysis
The Sonogashira reaction relies on a delicate interplay between a palladium catalyst, a copper(I) co-catalyst, a base, and the solvent.[1][2][3] The pyridinone core itself can act as a ligand, potentially interfering with the catalytic cycle.
-
Palladium Catalyst and Ligand: Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and phosphine ligands are of high quality. If you observe catalyst decomposition (a black precipitate of palladium metal), consider using more robust ligands like XPhos or SPhos that promote stability and efficient reductive elimination.
-
Copper(I) Co-catalyst: The Cu(I) species is crucial for the formation of the copper acetylide intermediate, which then transmetalates to the palladium center.[2] Use a fresh, high-purity source of CuI. The presence of Cu(II) impurities can be detrimental.
-
Base and Solvent: The base (typically an amine like triethylamine or diisopropylethylamine) is required to neutralize the HX byproduct.[1] It must be anhydrous and thoroughly deoxygenated. The choice of solvent (e.g., THF, DMF, dioxane) can also influence reaction rates and should be rigorously dried and degassed.
Potential Cause B: Competing Side Reactions
The most common side reaction that consumes your terminal alkyne is oxidative homocoupling, also known as Glaser coupling.[4][5]
-
Glaser Homocoupling: This reaction forms a 1,3-diyne dimer from two molecules of your terminal alkyne.[6] It is catalyzed by the Cu(I) species, particularly in the presence of oxygen.[4] The formation of this byproduct not only lowers your yield but also complicates purification. For a visual representation of this competing pathway, see the reaction diagram below.
Question 2: I've isolated a major byproduct that has roughly double the mass of my alkyne starting material. Is this the result of Glaser coupling, and how can I prevent it?
Yes, the formation of a symmetrical 1,3-diyne with a mass approximately double that of your terminal alkyne is the classic signature of Glaser homocoupling.[4] Preventing this side reaction is critical for achieving a high yield of your desired cross-coupled product.
Primary Solution: Rigorous Exclusion of Oxygen
Oxygen is the primary oxidant that drives the Cu(I)-catalyzed homocoupling pathway.[4] Therefore, the most critical step is to ensure your reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen).[2][4]
| Mitigation Strategy | Key Actions | Rationale |
| Solvent & Reagent Degassing | Perform at least three "freeze-pump-thaw" cycles on all solvents and liquid reagents. Alternatively, sparge with argon or nitrogen for 30-60 minutes. | Removes dissolved oxygen, which is a key component for the oxidative homocoupling mechanism.[4] |
| Inert Atmosphere | Use Schlenk line techniques or a glovebox. Maintain a positive pressure of inert gas throughout the entire setup and reaction time. | Prevents atmospheric oxygen from entering the reaction vessel. Even trace amounts can significantly promote homocoupling.[4] |
| Catalyst Handling | Add catalysts under a stream of inert gas. | Prevents oxidation of the sensitive Pd(0) and Cu(I) species. |
Secondary Optimization Strategies
If homocoupling persists even under inert conditions, consider these adjustments:
-
Reduce Copper Loading: High concentrations of the Cu(I) co-catalyst can accelerate homocoupling.[4] Try reducing the CuI loading to 0.5–2 mol%.
-
Slow Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid the Glaser coupling side reaction.[1] These methods often require different ligands or reaction conditions but can be highly effective.
Experimental Workflow: Minimizing Side Reactions
Caption: Workflow for executing a Sonogashira coupling with an emphasis on minimizing oxygen-sensitive side reactions.
Question 3: I am observing a byproduct corresponding to the loss of the benzyl group. How can I avoid this deprotection?
The benzyl ether protecting group is generally robust, but it is susceptible to cleavage under certain conditions, particularly catalytic hydrogenation.[7] If your synthesis involves a palladium catalyst, you may be inadvertently creating conditions for hydrogenolysis.
Potential Cause: Unintentional Hydrogenolysis
While the Sonogashira reaction does not formally use a hydrogen source, certain reagents or solvent impurities can act as hydrogen donors in the presence of a palladium catalyst.
-
Palladium on Carbon (Pd/C): If you are using Pd/C, this is a classic hydrogenation catalyst.[8] For Sonogashira couplings, soluble palladium sources like Pd(PPh₃)₄ or PdCl₂(dppf) are preferred.
-
Hydrogen Source: Amines used as bases (e.g., triethylamine) or alcohols used as co-solvents can sometimes act as hydrogen transfer agents in the presence of palladium, leading to debenzylation.[9]
-
Workup Conditions: Acidic workups can also lead to the cleavage of benzyl ethers, although this is generally less efficient than hydrogenolysis.[7]
Preventative Measures:
-
Catalyst Choice: Avoid heterogeneous catalysts like Pd/C if your molecule contains a benzyl ether.
-
Inhibitors: If hydrogenolysis is unavoidable in a subsequent step, the addition of inhibitors can be effective. Small amounts of pyridine or ammonium acetate have been shown to selectively inhibit benzyl ether cleavage during Pd/C-catalyzed hydrogenations without affecting other reducible groups.[10]
-
Alternative Protecting Groups: If debenzylation remains a persistent issue, consider a more robust protecting group for the phenol, such as a silyl ether (e.g., TBDMS) or a methyl ether, depending on the overall synthetic strategy.
Reaction Pathways: Desired vs. Side Reactions
Caption: Competing reaction pathways in the synthesis of the target molecule.
References
-
Gao, P., et al. (2014). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Request PDF on ResearchGate. Retrieved from [Link]
-
McGrath, N. A., & Raines, R. T. (2011). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Retrieved from [Link]
-
Boutin, J. A., et al. (2017). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. Retrieved from [Link]
-
Madsen, J., et al. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Wiley Chemistry - A European Journal. Retrieved from [Link]
-
Alabugin, I. V., & Manoharan, M. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry. Retrieved from [Link]
-
Engle, S. M., Kirkner, T. R., & Kelly, C. B. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanisms for the homocoupling and cross-coupling reactions... Retrieved from [Link]
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved from [Link]
-
Suzhou Aobai Pharmaceutical. (n.d.). 4-(benzyloxy)-6-ethynylpyridin-2-ol. Retrieved from [Link]
-
Balucani, N., et al. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikidoc. (2012). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - wikidoc [wikidoc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Technical Support Center: 4-(Benzyloxy)-6-ethynylpyridin-2-ol Purification Guide
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-(Benzyloxy)-6-ethynylpyridin-2-ol (Molecular Weight: 225.24 g/mol ).
As a highly functionalized pyridin-2-ol scaffold used in CNS and pain drug discovery, this molecule presents a unique triad of purification challenges: a tautomeric core, a highly reactive terminal alkyne, and an acid-sensitive protecting group. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity isolation.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why does my compound streak severely on standard silica gel, eluting as a broad, unresolvable band?
The Causality: This is a classic chromatographic artifact caused by tautomerism. 4-(Benzyloxy)-6-ethynylpyridin-2-ol exists in a solvent-dependent equilibrium between its 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms [1]. In the non-polar environment of standard normal-phase chromatography, the 2-pyridone form predominates. The lactam core acts as both a potent hydrogen bond donor (N-H) and acceptor (C=O). These moieties interact aggressively with the free, acidic silanol (-SiOH) groups on the silica gel surface, causing continuous adsorption/desorption delays that manifest as severe streaking.
The Self-Validating Solution (2D-TLC): Before altering your entire purification pipeline, validate that the issue is reversible streaking and not on-column degradation.
-
Spot your crude mixture in the bottom-left corner of a square silica TLC plate.
-
Elute vertically using your standard solvent (e.g., DCM/MeOH). Dry the plate completely.
-
Rotate the plate 90 degrees and elute again in the same solvent.
-
Validation: If the UV-active material forms a continuous streak strictly along the diagonal axis, the molecule is stable but suffering from silanol H-bonding. If distinct spots appear off the diagonal, the molecule is degrading.
Optimized Protocol: Switch to a modified mobile phase or reverse-phase system (See Table 1 and Protocol A).
Fig 1. Tautomeric equilibrium of the 2-pyridone core and its chromatographic interaction pathways.
Q2: During workup, my isolated yield drops significantly, and I observe a highly non-polar, insoluble byproduct. What is happening?
The Causality: You are observing Glaser coupling [2]. The 6-ethynyl group is a terminal alkyne, which is highly susceptible to oxidative homocoupling to form a 1,3-diyne dimer (Molecular Weight: 448.47 g/mol ). This side reaction is catalyzed by trace amounts of Copper(I)—often carried over from the Sonogashira cross-coupling used to synthesize the alkyne—in the presence of atmospheric oxygen (O2) [3]. Exposure to air during rotary evaporation or column loading rapidly drives this dimerization.
The Self-Validating Solution (LC-MS Mass Check): Analyze the insoluble byproduct via LC-MS. The presence of an [M+M−2H]+ peak at approximately m/z=448.5 definitively confirms oxidative dimerization. To prevent this, you must aggressively strip transition metals from the crude mixture before exposing it to air.
Fig 2. Troubleshooting workflow to prevent oxidative Glaser homocoupling of the terminal alkyne.
Q3: Can the benzyloxy group degrade during purification?
The Causality: While benzyl ethers are generally robust, the 4-benzyloxy group on an electron-deficient pyridine ring can undergo partial cleavage if exposed to highly acidic silica (pH < 4) for prolonged periods, yielding the highly polar 4,6-dihydroxy-pyridine derivative. Solution: If using acidic modifiers (like Acetic Acid) to fix the streaking issue, ensure the column is run quickly using flash chromatography rather than gravity elution.
Part 2: Quantitative Data & System Comparisons
To resolve the tautomer-induced streaking, compare the performance of various chromatographic systems below. Reverse Phase (C18) is the authoritative recommendation for this scaffold.
Table 1: Chromatographic System Performance for 4-(Benzyloxy)-6-ethynylpyridin-2-ol
| Chromatographic System | Stationary Phase | Additive | Approx. Rf | Peak Shape / Resolution | Mechanistic Causality |
| Hexane / EtOAc (1:1) | Bare Silica (Normal Phase) | None | 0.1 - 0.4 | Severe Streaking | Unmasked silanols strongly H-bond with the 2-pyridone lactam core. |
| DCM / MeOH (9:1) | Bare Silica (Normal Phase) | None | 0.35 | Tailing | MeOH partially outcompetes silanol H-bonding, but equilibrium shifts cause tailing. |
| DCM / MeOH (9:1) | Bare Silica (Normal Phase) | 1% AcOH | 0.40 | Sharp | Acetic acid protonates/masks free silanols, preventing stationary phase retention delays. |
| H2O / MeCN (Gradient) | C18 (Reverse Phase) | 0.1% TFA | Variable | Excellent (Sharp) | Hydrophobic interactions dominate; tautomer H-bonding is neutralized by the aqueous matrix. |
Part 3: Step-by-Step Experimental Protocols
Protocol A: Copper-Free, Anti-Glaser Workup
Execute this protocol immediately following the synthesis of the terminal alkyne to prevent oxidative dimerization.
-
Quench & Chelate: To the crude reaction mixture under an inert atmosphere (Argon/Nitrogen), add 10 volumes of a thoroughly degassed 0.1 M aqueous EDTA solution.
-
Causality: EDTA acts as a hexadentate ligand, strongly chelating Cu(I)/Cu(II) ions and removing the primary catalyst required for the Glaser coupling pathway.
-
-
Phase Separation: Extract the aqueous layer with degassed Ethyl Acetate ( 3×15 mL).
-
Validation Check: The aqueous layer should exhibit a pale blue/green tint, visually confirming the successful sequestration of copper ions into the aqueous phase.
-
-
Wash: Wash the combined organic layers with degassed brine to remove residual water-soluble salts and polar impurities.
-
Dry & Concentrate: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Critical step: Backfill the rotary evaporator with Nitrogen or Argon instead of ambient air to prevent terminal alkyne oxidation in the concentrated state.
Protocol B: Modified Normal-Phase Flash Chromatography
Use this if Reverse Phase (C18) instrumentation is unavailable.
-
Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 ratio. Add exactly 1% (v/v) Glacial Acetic Acid (AcOH).
-
Column Packing: Slurry-pack the silica gel using the prepared solvent. Flush the column with at least 3 column volumes (CV) of the solvent to thoroughly pre-treat and mask the active silanol sites.
-
Loading: Dissolve the crude 4-(Benzyloxy)-6-ethynylpyridin-2-ol in a minimum amount of DCM. If solubility is poor, dry-load the compound onto a small amount of Celite (do not dry-load onto silica, as the concentrated acidic microenvironment can cleave the benzyl ether).
-
Elution: Run the column using flash pressure. Do not let the compound sit on the column for more than 45 minutes to protect the benzyloxy group.
-
Post-Purification: Co-evaporate the collected fractions with Toluene ( 2×20 mL) during concentration to azeotropically remove residual Acetic Acid.
References
Technical Support Center: Purification of 4-(Benzyloxy)-6-ethynylpyridin-2-ol
Welcome to the technical support center. This guide provides troubleshooting and purification strategies for researchers working with crude 4-(Benzyloxy)-6-ethynylpyridin-2-ol. The methodologies described herein are grounded in established chemical principles and are designed to help you navigate common challenges encountered during the isolation and purification of this and similar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: I have just completed the synthesis of 4-(Benzyloxy)-6-ethynylpyridin-2-ol. What are the first steps I should take to assess the purity and identify potential impurities?
A1: An initial assessment of your crude product is critical before attempting any large-scale purification. A multi-pronged analytical approach will provide the most comprehensive picture.
Initial Assessment Workflow:
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the complexity of your crude mixture.
-
Objective: To determine the number of components and find a suitable solvent system for column chromatography.
-
Procedure: Spot your crude material on a silica gel TLC plate. Develop the plate using a solvent system of moderate polarity, such as 30-50% ethyl acetate in hexanes. Visualize the spots under UV light (254 nm) and by staining (e.g., with potassium permanganate, which reacts with the ethynyl group).
-
Interpretation: A pure compound should ideally show a single spot. Multiple spots indicate the presence of impurities. The retention factor (Rf) value will guide your choice of eluent for column chromatography.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A ¹H NMR spectrum of the crude product is invaluable for identifying the desired product and characterizing impurities.
-
Objective: To confirm the presence of your target molecule and identify structural clues about contaminants.
-
Key Signals for 4-(Benzyloxy)-6-ethynylpyridin-2-ol: Look for the characteristic peaks: the benzylic protons (CH₂), the aromatic protons of the benzyl group and the pyridine ring, the ethynyl proton (C≡C-H), and the broad signal for the hydroxyl/amide proton (OH/NH).
-
Impurity Identification: Look for residual starting materials, solvent peaks, or signals corresponding to common side products (see Q2).
-
-
Mass Spectrometry (MS): To confirm the molecular weight of your product and other major components in the mixture.
This initial analysis will inform which purification strategy is most appropriate for your specific impurity profile.
Q2: What are the most common impurities I should expect, and how can I tentatively identify them?
A2: The impurities present in your crude product are highly dependent on the synthetic route employed. However, for benzyloxy-substituted pyridinols, several common side products and contaminants can be anticipated.
| Impurity Type | Potential Source | Identification Clues (¹H NMR & TLC) |
| Unreacted Starting Materials | Incomplete reaction. | Signals corresponding to the precursors will be present in the NMR. Spots with different Rf values than the product on TLC. |
| N-Benzyl Isomer | Ambident nucleophilicity of the pyridin-2-ol ring during the benzylation step.[1] | Isomeric products often have very similar Rf values, making them difficult to separate. NMR may show distinct shifts for the pyridine and benzylic protons. |
| Debenzylation Product | Cleavage of the benzyl ether, often by acid during workup or on silica gel.[2] | Loss of benzyl group signals in NMR (aromatic multiplet ~7.4 ppm and singlet ~5.0 ppm). The resulting phenol is more polar and will have a lower Rf on TLC. |
| Solvent Residues | Trapped solvent from the reaction or workup. | Characteristic peaks in the NMR (e.g., DMF, DMSO, Ethyl Acetate). |
| Reagent-Derived Impurities | Impurities from commercial reagents like benzyl bromide (e.g., benzyl alcohol, benzaldehyde).[2] | May introduce extraneous aromatic or aldehydic protons in the NMR spectrum. |
Q3: My crude product seems to be mostly the desired compound with some minor, less-polar impurities. Is recrystallization a viable purification method?
A3: Yes, recrystallization is an excellent first-choice purification technique, especially if the desired product is a solid and constitutes the major component of the crude mixture. The method relies on the differences in solubility between the product and impurities in a chosen solvent system at varying temperatures.
Protocol for Developing a Recrystallization Procedure:
-
Solvent Screening: The goal is to find a solvent (or solvent pair) that dissolves your compound well at high temperatures but poorly at room temperature or below.
-
Test small amounts of your crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes, water/ethanol[3]).
-
A good solvent will require heating to fully dissolve the solid. Upon cooling, clean crystals of the product should form, leaving impurities dissolved in the mother liquor.
-
-
Recrystallization Protocol:
-
Dissolve the crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored due to highly polar impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Validation: Check the purity of the recrystallized material and the mother liquor by TLC to confirm that the impurities were successfully removed.
Q4: Recrystallization was ineffective, and my TLC shows several closely-eluting spots. How do I purify my compound using column chromatography?
A4: Column chromatography is the most powerful and versatile technique for purifying complex mixtures in organic synthesis.[4][5] It separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent).[6]
Detailed Protocol for Column Chromatography:
-
Stationary Phase Selection: For a moderately polar compound like 4-(Benzyloxy)-6-ethynylpyridin-2-ol, standard flash-grade silica gel (SiO₂) is the most common and effective choice.[5]
-
Mobile Phase (Eluent) Selection: The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4 on TLC. This provides the best balance between separation and elution time.
-
Starting Point: Begin with mixtures of a non-polar solvent (e.g., Hexanes, Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane).[7]
-
Optimization:
-
If the Rf is too low (stuck at the baseline), increase the polarity of the eluent (more Ethyl Acetate).
-
If the Rf is too high (runs with the solvent front), decrease the polarity (more Hexanes).
-
-
| Solvent | Relative Polarity | Common Use |
| Hexanes / Heptane | Very Low | Non-polar base solvent |
| Toluene | Low | Can improve separation of aromatic compounds |
| Dichloromethane (DCM) | Medium | Good general-purpose solvent |
| Diethyl Ether | Medium | Volatile, good for less polar compounds |
| Ethyl Acetate (EtOAc) | Medium-High | Excellent general-purpose polar solvent |
| Methanol (MeOH) | Very High | Used in small amounts for highly polar compounds |
-
Column Packing:
-
Prepare a slurry of silica gel in your starting, low-polarity eluent.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring there are no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum possible amount of a strong solvent (like DCM or EtOAc).
-
Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase, collecting the eluent in a series of test tubes or flasks (fractions).
-
You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity) to separate compounds with very different polarities.[8]
-
Monitor the separation by spotting fractions onto TLC plates.
-
-
Isolation: Once the pure fractions are identified, combine them and remove the solvent using a rotary evaporator to yield your purified compound.
Q5: My sample contains some very polar or non-polar baseline impurities. Can I use a liquid-liquid extraction to simplify the mixture before chromatography?
A5: Absolutely. An acid-base extraction is a highly effective chemical method to separate acidic, basic, and neutral compounds and is particularly well-suited for pyridin-2-ol derivatives.[8][9] This technique leverages the ability to change the charge state (and thus, water solubility) of your compound.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.[8]
-
Remove Acidic Impurities: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert any strongly acidic impurities into their water-soluble sodium salts. Drain and discard the aqueous layer.
-
Isolate the Product:
-
To the organic layer, add a dilute aqueous acid (e.g., 1 M HCl). The basic nitrogen of the pyridine ring will be protonated, forming a water-soluble pyridinium salt.
-
Shake the funnel and allow the layers to separate. The desired product is now in the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers, keeping the aqueous layer and discarding the organic layer (which contains neutral impurities).
-
-
Regenerate and Recover:
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) until the solution is basic (pH > 8), which will regenerate the neutral product, often causing it to precipitate.[8]
-
Extract the regenerated neutral product back into a fresh portion of organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.
-
This method is excellent for removing non-ionizable impurities before a final polishing step like column chromatography or recrystallization.
Q6: I'm observing streaking on my TLC plates and losing material during column chromatography. Is my compound degrading?
A6: It is possible. Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible binding to the column.[10] The benzyloxy group can also be labile under strongly acidic conditions.
Troubleshooting & Optimization Strategies:
-
Test for Stability: Perform a "2D TLC" stability test. Spot your sample on the corner of a TLC plate, develop it, dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent. If the compound is stable, the spot will move diagonally. Any new spots appearing off the diagonal indicate degradation on the silica.[10]
-
Deactivate the Silica Gel: If degradation is observed, you can neutralize the acidic silica.
-
Method: Add ~1% triethylamine (TEA) to your eluent system. The TEA will preferentially bind to the acidic silanol sites on the silica, minimizing their interaction with your compound and improving peak shape and recovery.[10]
-
-
Switch the Stationary Phase: If deactivation is insufficient, consider alternative stationary phases:
-
Alumina (Al₂O₃): Can be obtained in neutral or basic forms and is a good alternative for acid-sensitive compounds.
-
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase (e.g., C18 silica) chromatography using polar solvents like acetonitrile/water or methanol/water can be an effective alternative.
-
By systematically applying these analytical and purification techniques, researchers can effectively remove impurities from crude 4-(Benzyloxy)-6-ethynylpyridin-2-ol, ensuring the high level of purity required for subsequent applications.
References
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). King Fahd University of Petroleum and Minerals. Available at: [Link]
-
Column Chromatography Guide. Phenomenex. Available at: [Link]
-
Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
column chromatography & purification of organic compounds. ChemHelp ASAP (YouTube). Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
-
Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE. Available at: [Link]
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. Available at: [Link]
-
Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. ACS Publications. Available at: [Link]
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. Available at: [Link]
-
A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. SciELO México. Available at: [Link]
-
Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Available at: [Link]
-
4-(benzyloxy)-6-ethynylpyridin-2-ol. Aobchem. Available at: [Link]
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]
-
The Synthesis and Characterization of Bemotrizinol Impurities. ResearchGate. Available at: [Link]
-
Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Bemotrizinol Impurities. Orbital: The Electronic Journal of Chemistry. Available at: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives. Available at: [Link]
- Method for synthesizing 4-benzyloxy aniline hydrochloride. Google Patents.
-
3-benzyloxy-2-methyl propanoate. Organic Syntheses. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]
- 4. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 5. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cup.edu.cn [cup.edu.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling & Storage of 4-(Benzyloxy)-6-ethynylpyridin-2-ol
Welcome to the advanced troubleshooting and technical support guide for 4-(Benzyloxy)-6-ethynylpyridin-2-ol . This highly functionalized heterocycle is a powerful building block in drug development and click chemistry. However, its complex structural motifs make it highly susceptible to environmental degradation.
This guide is designed for researchers and scientists, providing mechanistic insights and self-validating protocols to ensure the long-term integrity of your synthesized batches.
Mechanistic Vulnerabilities: Understanding the Causality of Degradation
To effectively prevent decomposition, you must first understand the specific chemical vulnerabilities of the molecule. 4-(Benzyloxy)-6-ethynylpyridin-2-ol contains three distinct reactive sites, each with its own degradation pathway:
-
Terminal Alkyne Reactivity : Terminal alkynes possess a highly acidic proton and are susceptible to oxidative degradation and oligomerization [1]. In the presence of trace transition metals (such as copper from metal spatulas) and atmospheric oxygen, the alkyne undergoes Glaser homocoupling , forming an irreversible conjugated diyne dimer.
-
Lactim-Lactam Tautomerism : The pyridin-2-ol core exists in a dynamic equilibrium with its pyridin-2-one (lactam) tautomer. While the lactam form is generally favored in the solid state and in protic environments due to intermolecular hydrogen bonding [2], exposure to ambient moisture can shift this equilibrium unpredictably, altering the compound's solubility and reactivity profile.
-
Photolytic Cleavage : The benzyloxy ether (-OBn) is robust under standard conditions but acts as a photolabile group when exposed to prolonged ambient UV light, leading to ether cleavage and the generation of a highly polar diol byproduct.
Degradation pathways and structural vulnerabilities of 4-(Benzyloxy)-6-ethynylpyridin-2-ol.
Troubleshooting & Diagnostic FAQs
Q1: My stored batch of 4-(Benzyloxy)-6-ethynylpyridin-2-ol has changed from an off-white powder to a dark brown solid. What happened, and is it salvageable? A1: The browning is a classic macroscopic indicator of oxidative degradation or Glaser homocoupling of the terminal alkyne [1]. This occurs when the compound is exposed to atmospheric oxygen, a process heavily catalyzed by trace metal impurities (e.g., using a scratched stainless steel spatula during aliquoting). Once polymerized, the material cannot be easily salvaged and must be re-purified via silica gel chromatography.
Q2: NMR analysis of my stored sample shows unexpected chemical shifts in the aromatic region, but LC-MS confirms the exact molecular weight is unchanged. Is the compound degrading? A2: This is likely not degradation, but rather an observation of lactim-lactam tautomerization [2]. If the sample absorbed trace moisture during storage, or if you analyzed it in a highly polar/protic NMR solvent, the equilibrium shifts toward the pyridin-2-one (lactam) form. This tautomerization alters the electronic environment of the aromatic ring, shifting the NMR signals while maintaining the exact mass.
Q3: Can I store this compound as a pre-dissolved stock solution in DMSO or Methanol for high-throughput screening? A3: Long-term storage in solution is highly discouraged. Terminal alkynes exhibit significantly reduced hydrolytic and thermal stability in solution compared to their solid state [3]. Furthermore, protic solvents like methanol will strongly drive the compound into its lactam tautomer. If a stock solution is absolutely mandatory, prepare it in anhydrous, degassed DMSO, store at -80°C, and use it within 48 hours.
Quantitative Data: Degradation Indicators & Mitigation
| Degradation Pathway | Visual / Analytical Indicator | Primary Causality | Mitigation Strategy |
| Glaser Homocoupling | Powder turns brown/black; Loss of terminal C-H peak (~3.0 ppm) in ¹H NMR. | Trace transition metals (Cu, Ag) + Atmospheric O₂. | Use PTFE-coated spatulas; Store under Argon gas blanket. |
| Lactim-Lactam Shift | Variable solubility; Shifting aromatic ¹H NMR peaks without mass change. | Moisture ingress; Exposure to protic solvents. | Store in a desiccator with P₂O₅; Avoid methanol during workup. |
| Photolytic Cleavage | Appearance of highly polar baseline impurities in HPLC trace. | Prolonged exposure to ambient UV/fluorescent light. | Store exclusively in amber glass vials; Wrap in aluminum foil. |
| Alkyne Hydration | Appearance of a methyl ketone peak (~2.2 ppm) in ¹H NMR. | Acidic trace impurities combined with residual H₂O. | Lyophilize thoroughly to ensure absolute dryness before storage. |
Self-Validating Experimental Protocols
To ensure the integrity of 4-(Benzyloxy)-6-ethynylpyridin-2-ol, follow this validated storage workflow and pre-reaction testing protocol.
Protocol A: Anhydrous, Anaerobic Aliquoting and Storage
This protocol minimizes exposure to the three primary catalysts of degradation: oxygen, moisture, and light.
-
Drying : Lyophilize the newly synthesized or purified compound to remove all trace solvents. Transfer the solid to a vacuum desiccator containing phosphorus pentoxide (P₂O₅) for 24 hours.
-
Handling (Causality Check) : Inside a glovebox or using a continuous argon-flushed glove bag, use a PTFE-coated spatula to weigh the compound. Why? Avoiding metal spatulas prevents the introduction of trace transition metals that catalyze alkyne dimerization.
-
Aliquoting : Transfer single-use quantities into amber glass vials. Why? Amber glass blocks UV radiation, preventing photolytic cleavage of the benzyloxy group.
-
Purging : If a glovebox is unavailable, purge each vial with high-purity Argon gas for 60 seconds. Why Argon? Argon is denser than Nitrogen and forms a heavy, protective blanket directly over the solid compound.
-
Sealing & Storage : Seal with PTFE-lined caps, wrap the caps tightly with Parafilm, and store at -20°C in a secondary container filled with indicating silica gel [4].
Optimized anhydrous and anaerobic workflow for long-term compound storage.
Protocol B: Rapid Integrity Verification (Modified Tollen's Test)
Before committing a stored batch to a sensitive downstream reaction (e.g., a Sonogashira coupling), validate the presence of the intact terminal alkyne using this self-validating chemical test [1].
-
Reagent Preparation : In a clean test tube, dissolve 50 mg of Silver Nitrate (AgNO₃) in 1 mL of deionized water. Add dilute Ammonium Hydroxide (NH₄OH) dropwise until the initial brown precipitate of silver oxide just redissolves into a clear solution.
-
Sample Preparation : Dissolve 2 mg of your stored 4-(Benzyloxy)-6-ethynylpyridin-2-ol in 0.5 mL of anhydrous ethanol.
-
Validation Step : Add 3 drops of the ethanolic sample solution to the prepared Tollen's reagent.
-
Interpretation :
-
Pass : The immediate formation of a white/off-white precipitate (silver acetylide) confirms the terminal alkyne is intact and available for reaction.
-
Fail : If the solution remains clear or turns dark brown without a distinct precipitate, the alkyne has degraded or homocoupled.
-
-
Safety Quench : Critical Step: Silver acetylides are highly shock-sensitive when dry. Immediately quench the test tube contents with dilute nitric acid after observation to safely destroy the acetylide.
References
-
ResearchGate. "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit." Available at:[Link]
-
Radboud Repository. "Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study." Available at: [Link]
Technical Support Center: Troubleshooting Scale-Up Synthesis of 4-(Benzyloxy)-6-ethynylpyridin-2-ol
Welcome to the Technical Support Center. 4-(Benzyloxy)-6-ethynylpyridin-2-ol is a highly functionalized, synthetically versatile building block used in advanced drug discovery. Scaling up its synthesis presents unique challenges, primarily surrounding the exotherm control of the terminal alkyne installation, the suppression of oxidative dimerization, the clearance of heavy metal catalysts to meet regulatory guidelines, and the management of tautomer-driven solubility issues during purification.
This guide provides field-proven mechanistic insights, self-validating protocols, and troubleshooting steps to ensure a robust, reproducible scale-up campaign.
Part 1: Mechanistic Workflow & Synthetic Strategy
To bypass the instability and severe exotherms associated with direct ethynylation, the industry standard relies on a convergent approach: a Sonogashira cross-coupling using a protected alkyne (TMS-acetylene) followed by a controlled base-catalyzed deprotection.
Fig 1: Synthetic workflow for 4-(Benzyloxy)-6-ethynylpyridin-2-ol and Glaser-Hay side reaction.
Part 2: Troubleshooting Guides & FAQs
Q1: We are observing a significant mass corresponding to the Glaser-Hay dimer during the Sonogashira coupling. How do we suppress this at scale? A: The homocoupling of terminal alkynes (or TMS-acetylene) is an oxidative process driven by the presence of oxygen[1].
-
Causality: Oxygen ingress oxidizes the Cu(I) co-catalyst to Cu(II). The Cu(II) species acts as an oxidant, facilitating the bimolecular oxidative dimerization of the copper-acetylide intermediate rather than the desired transmetalation to the Palladium center.
-
Solution: Implement subsurface sparging of all solvents and amine bases (e.g., Et₃N) with high-purity N₂ or Argon for at least 30 minutes prior to catalyst addition. If the issue persists despite strict inertion, transition to a "copper-free" Sonogashira protocol. Copper-free methods rely solely on Pd and sterically demanding ligands to bypass the sensitive copper-acetylide intermediate entirely[2].
Q2: Our final API fails the ICH Q3D elemental impurity limits for Palladium. Standard aqueous workups are ineffective. What is the best strategy for metal clearance? A: Palladium complexes strongly coordinate to the nitrogen of the pyridine ring and the alkyne moiety, making standard biphasic washes ineffective at scale[3]. To comply with the ICH Q3D oral Permitted Daily Exposure (PDE) limit of 100 µ g/day (effectively a 10 ppm limit for a 10 g/day dose)[4], a chemical scavenging step is mandatory.
-
Causality: The soft Lewis acid nature of Pd(II) and Pd(0) gives them an exceptionally high affinity for soft Lewis bases, such as thiols.
-
Solution: Treat the organic phase post-reaction with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). The high local concentration of thiol groups covalently bound to the rigid silica matrix thermodynamically outcompetes the API for palladium binding[5]. The silica is then physically filtered out, leaving a highly pure organic filtrate.
Q3: During the TMS deprotection step, the product precipitates as a gummy solid, trapping impurities. How do we achieve a crystalline product? A: This is a classic scale-up issue caused by the tautomerization of the pyridin-2-ol core.
-
Causality: Upon cleavage of the lipophilic TMS group, the molecule becomes significantly more polar. The pyridin-2-ol core exists in equilibrium with its pyridin-2(1H)-one tautomer. In non-polar or weakly polar solvents, this tautomer forms extensive intermolecular hydrogen-bonded networks, causing rapid, uncontrolled precipitation.
-
Solution: Perform the deprotection in a highly polar, protic solvent mixture (e.g., MeOH/THF) that disrupts intermolecular hydrogen bonding, keeping the product fully solvated. Once deprotection is complete, initiate a controlled crystallization by slowly adding water (anti-solvent) at elevated temperatures (45°C), followed by a controlled cooling ramp.
Part 3: Quantitative Data & Optimization
The following table summarizes the optimization of the Sonogashira coupling and subsequent metal scavenging parameters at a 100g scale. Implementing N₂ sparging and functionalized silica scavenging is critical for regulatory compliance.
| Entry | Reaction Conditions | Metal Scavenger Strategy | Yield (%) | Residual Pd (ppm) | Homocoupling (%) |
| 1 | Standard (CuI, ambient air exposure) | None (Standard Aqueous Wash) | 65.2% | 1,240 ppm | 18.5% |
| 2 | Degassed (N₂ subsurface sparge, 30 min) | None (Standard Aqueous Wash) | 88.1% | 1,150 ppm | < 2.0% |
| 3 | Degassed (N₂ subsurface sparge, 30 min) | Activated Carbon (20% w/w) | 82.4% | 450 ppm | < 2.0% |
| 4 | Degassed (N₂ subsurface sparge, 30 min) | SiliaMetS® Thiol (0.5 w/w, 4h at 40°C) | 86.7% | < 5 ppm | < 2.0% |
Part 4: Detailed Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the specified In-Process Control (IPC) criteria are met.
Protocol A: Sonogashira Coupling & Metal Scavenging
-
Inertion & Setup: To a 2L jacketed reactor, add 4-benzyloxy-6-bromopyridin-2-ol (100 g, 1.0 equiv) and anhydrous THF (800 mL). Add Triethylamine (Et₃N, 3.0 equiv).
-
Degassing: Insert a sparging tube below the liquid surface. Sparge with high-purity N₂ for 30 minutes. Self-Validation: Verify headspace O₂ levels are <1% using an oxygen sensor.
-
Catalyst Addition: Under a positive N₂ sweep, quickly add Pd(PPh₃)₄ (0.02 equiv) and CuI (0.04 equiv).
-
Alkyne Addition: Add TMS-acetylene (1.2 equiv) dropwise over 30 minutes, maintaining the internal temperature below 25°C to control the exotherm.
-
Reaction: Stir at 25°C for 4 hours. IPC: Monitor via HPLC (254 nm). Do not proceed until the starting material peak is <0.5% area.
-
Metal Scavenging: Add SiliaMetS® Thiol (50 g, 0.5 w/w relative to starting material) directly to the reaction mixture. Heat to 40°C and stir for 4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the silica scavenger and insoluble amine salts. Wash the filter cake with THF (200 mL). Concentrate the filtrate under reduced pressure to yield the crude TMS-protected intermediate.
Protocol B: TMS Deprotection & Controlled Crystallization
-
Solvation: Dissolve the crude intermediate from Protocol A in a mixture of Methanol (400 mL) and THF (100 mL) in a clean 2L reactor.
-
Deprotection: Add anhydrous K₂CO₃ (1.5 equiv). Stir at 25°C for 2 hours. IPC: Monitor via HPLC. Proceed only when the TMS-intermediate is <1.0% area.
-
Filtration: Filter the mixture to remove suspended inorganic salts. Transfer the filtrate back to the reactor.
-
Crystallization: Heat the filtrate to 45°C. Begin dropwise addition of deionized water (Anti-solvent, 500 mL) over 2 hours. Seed crystals may be added after 100 mL of water is introduced.
-
Cooling Ramp: Once water addition is complete, cool the reactor linearly from 45°C to 5°C over 4 hours.
-
Isolation: Filter the resulting crystalline slurry. Wash the cake with cold 1:1 MeOH/Water (100 mL). Dry under vacuum at 40°C to constant weight.
Part 5: References
-
BenchChem Technical Support Team. "Technical Support Center: Sonogashira Coupling of Terminal Alkynes - Benchchem." Benchchem.com. Available at:[1]
-
"Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments." ACS Publications. Available at:[3]
-
"ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma." Triphase Pharma Solutions. Available at:[4]
-
"Process Development Whitepaper Metal Scavenging." CatSci. Available at:[5]
-
"Copper-free Sonogashira cross-coupling reactions: an overview." RSC Publishing. Available at:[2]
Sources
Byproduct identification in 4-(Benzyloxy)-6-ethynylpyridin-2-ol synthesis
Welcome to the Technical Support Center for the synthesis of 4-(Benzyloxy)-6-ethynylpyridin-2-ol , a highly versatile pyridine intermediate utilized in advanced pharmaceutical research and drug discovery[1].
Because this molecule features a pyridin-2-ol core, a benzyloxy ether linkage, and a terminal alkyne, its synthesis is notoriously prone to regioselectivity issues and cross-coupling side reactions. This guide is designed by application scientists to provide you with the mechanistic causality behind these failures and self-validating protocols to ensure synthetic success.
Synthesis Workflow & Byproduct Divergence
Understanding where your synthesis diverges from the desired pathway is the first step in troubleshooting. The diagram below illustrates the critical junctions where the O- vs. N-alkylation tautomeric equilibrium and Sonogashira oxidative homocoupling disrupt the yield.
Synthesis workflow of 4-(Benzyloxy)-6-ethynylpyridin-2-ol and key byproduct divergence.
Troubleshooting Q&A
Issue 1: Regioselectivity Failures During Benzylation
Q: My benzylation step yields a complex mixture. How do I differentiate and isolate the desired O-benzyl product from the N-benzyl byproduct, and how can I prevent the latter?
The Causality: The starting material, a substituted pyridin-2-ol, exists in a dynamic tautomeric equilibrium with its pyridin-2(1H)-one (lactam) counterpart[2]. When you introduce a benzyl halide, this ambident nucleophile can attack via the oxygen (yielding the desired ether) or the nitrogen (yielding the N-benzyl pyridone)[3]. Using standard basic conditions like Potassium Carbonate ( K2CO3 ) in a polar aprotic solvent like DMF strips the proton and leaves the highly nucleophilic nitrogen exposed, heavily favoring the undesired N-alkylation pathway.
The Solution: Regioselectivity can be inverted by leveraging Hard-Soft Acid-Base (HSAB) principles. By switching your base to Cesium Fluoride (CsF) or Silver Carbonate ( Ag2CO3 ) in a less polar solvent, you alter the coordination state. Silver ions coordinate strongly with the softer nitrogen atom, sterically and electronically blocking N-alkylation, thereby forcing the electrophile to react at the harder oxygen center[4].
Self-Validating Identification:
-
TLC: The O-benzyl ether is significantly less polar than the N-benzyl lactam. In a standard Ethyl Acetate/Hexane system, the desired O-benzyl product will elute with a higher Rf value.
-
1H-NMR: Look at the benzylic −CH2− protons. In the O-benzyl product, these protons typically appear further downfield (around 5.3–5.4 ppm) due to the direct attachment to the electronegative oxygen. In the N-benzyl byproduct, they shift slightly upfield (around 5.1 ppm).
Issue 2: Alkyne Homocoupling During Sonogashira Reactions
Q: During the Sonogashira coupling with TMS-acetylene, I am observing a significant amount of a non-polar byproduct that consumes my alkyne. What is it, and how do I eliminate it?
The Causality: You are observing the Glaser-Hay homocoupling byproduct (1,4-bis(trimethylsilyl)buta-1,3-diyne). Standard Sonogashira conditions utilize a Copper(I) co-catalyst to form a highly reactive copper acetylide intermediate[5]. However, if even trace amounts of oxygen are present in your reaction vessel, Cu(I) is rapidly oxidized to Cu(II) . This Cu(II) species acts as an oxidant that catalyzes the dimerization of your terminal alkyne, consuming your reagent and complicating purification[6].
The Solution: To completely eradicate the Glaser byproduct, you must transition to a Copper-free Sonogashira protocol [7]. By utilizing an electron-rich, sterically bulky Palladium catalyst system (such as Pd(PPh3)4 or Pd(dppf)Cl2 ) combined with an amine base, the oxidative addition and transmetalation steps can proceed without the need for a copper mediator[7]. If copper must be used to maintain reaction kinetics for sterically hindered substrates, you must rigorously degas your solvents using the freeze-pump-thaw method (sparging is insufficient) and maintain a strict Argon atmosphere[6].
Quantitative Data: Condition Optimization
The following table summarizes the quantitative impact of reaction conditions on byproduct formation, allowing you to select the optimal parameters for your synthesis.
| Reaction Step | Reagents / Conditions | Primary Product | O:N Ratio | Homocoupling Yield |
| Benzylation | K2CO3 , DMF, 80°C | N-Benzyl Byproduct | 1 : 5 | N/A |
| Benzylation | Ag2CO3 , Toluene, 60°C | O-Benzyl (Desired) | > 20 : 1 | N/A |
| Benzylation | CsF, DMF, 25°C | O-Benzyl (Desired) | 15 : 1 | N/A |
| Sonogashira | Pd(PPh3)4 , CuI, Et3N , Air | Glaser Diyne | N/A | > 45% |
| Sonogashira | Pd(PPh3)4 , CuI, Et3N , Argon | Target Molecule | N/A | 5 - 10% |
| Sonogashira | Pd(dppf)Cl2 , Et3N , Cu-Free | Target Molecule | N/A | < 1% |
Standardized Experimental Protocols
Protocol A: Regioselective O-Benzylation (CsF Method)
This protocol utilizes Cesium Fluoride to drive O-alkylation while maintaining mild conditions[3][4].
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under Argon.
-
Reagent Loading: Add the pyridin-2-ol starting material (1.0 equiv) and anhydrous Cesium Fluoride (CsF, 2.5 equiv) to the flask.
-
Solvent Addition: Inject anhydrous DMF (0.2 M relative to starting material) and stir the suspension at room temperature for 30 minutes to allow for complete deprotonation and salt formation.
-
Electrophile Addition: Slowly add Benzyl Bromide (1.1 equiv) dropwise via syringe over 10 minutes.
-
Reaction & Monitoring: Stir the reaction at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The desired O-benzyl product will appear as a distinct, UV-active spot with a higher Rf than the starting material.
-
Workup: Quench the reaction with saturated aqueous NH4Cl . Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Protocol B: Copper-Free Sonogashira Coupling
This protocol eliminates the Glaser homocoupling byproduct by omitting the copper co-catalyst[7].
-
Degassing: In a Schlenk tube, dissolve the O-benzylated halopyridine intermediate (1.0 equiv) in a 1:1 mixture of anhydrous Toluene and Triethylamine ( Et3N ). Degas the solution using three consecutive freeze-pump-thaw cycles.
-
Catalyst Loading: Under a positive flow of Argon, quickly add Pd(dppf)Cl2 (0.05 equiv).
-
Alkyne Addition: Inject Ethynyltrimethylsilane (TMS-Acetylene, 1.5 equiv) via a gastight syringe.
-
Heating: Seal the Schlenk tube and heat the reaction mixture to 80°C in a pre-heated oil bath for 16 hours.
-
Workup: Cool the reaction to room temperature, dilute with Diethyl Ether, and filter the mixture through a short pad of Celite to remove the palladium black and amine salts.
-
Deprotection (Optional One-Pot): To remove the TMS group and yield the final 4-(Benzyloxy)-6-ethynylpyridin-2-ol, the crude concentrated product can be directly dissolved in Methanol and treated with K2CO3 (1.5 equiv) at room temperature for 2 hours, followed by standard aqueous workup.
References
-
Wikipedia - Sonogashira coupling (Glaser coupling byproduct). Available at:[Link]
-
ACS Publications - Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones. Available at:[Link]
-
Royal Society of Chemistry - Sonogashira Coupling | Synthetic Methods in Drug Discovery. Available at:[Link]
-
ResearchGate - A comparison of N- versus O-alkylation of substituted 2-pyridones. Available at:[Link]
-
National Institutes of Health (PMC) - Copper-free Sonogashira cross-coupling reactions: an overview. Available at:[Link]
Sources
- 1. 4-(Benzyloxy)-6-ethynylpyridin-2-ol | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Air-Sensitive Reactions with 4-(Benzyloxy)-6-ethynylpyridin-2-ol
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 4-(Benzyloxy)-6-ethynylpyridin-2-ol , a highly functionalized terminal alkyne and pyridinol scaffold frequently utilized in CNS and pain drug discovery.
Because this molecule features a terminal ethynyl group, its downstream functionalization—most commonly via Sonogashira cross-coupling—is acutely sensitive to atmospheric oxygen. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, reproducible C-C bond formation while suppressing unwanted oxidative side reactions.
Mechanistic Insight: The Oxygen Problem
The primary challenge when handling 4-(Benzyloxy)-6-ethynylpyridin-2-ol is the high reactivity of its terminal alkyne. In standard palladium/copper co-catalyzed Sonogashira couplings, the terminal alkyne reacts with the Cu(I) co-catalyst to form a copper acetylide intermediate.
If oxygen is present in the system, it intercepts this intermediate. Oxygen promotes a radical pathway that oxidizes Cu(I) to Cu(II), triggering the Glaser-Hay homocoupling [1]. This sideways reaction consumes your valuable 4-(Benzyloxy)-6-ethynylpyridin-2-ol starting material to form a symmetrical diyne dimer, effectively killing the yield of the desired cross-coupled product[2].
Caption: Competing Sonogashira cross-coupling and Glaser homocoupling pathways.
Troubleshooting Guide: Preventing Glaser Homocoupling
To successfully couple 4-(Benzyloxy)-6-ethynylpyridin-2-ol, the catalytic activation pathways must be strictly controlled. The concentration of both the catalyst and oxygen determines the extent of homocoupling[1].
The table below summarizes how specific atmospheric and thermal conditions dictate the fate of the terminal alkyne. Note how temperature-dependent selectivity can completely alter the reaction pathway when specific ligands (like glycosyl triazoles) are used[3],[4].
Table 1: Impact of Reaction Conditions on Alkyne Selectivity
| Catalyst System | Atmosphere | Temp (°C) | Cross-Coupling Yield | Glaser Dimer Yield | Mechanistic Driver |
| Pd(PPh₃)₄ / CuI | Air | 25 | < 5% | > 90% | O₂ promotes Cu-acetylide radical dimerization[1]. |
| Pd(PPh₃)₄ / CuI | Argon (Degassed) | 25 | > 95% | < 2% | Anaerobic conditions favor Pd transmetalation[2]. |
| CuI + L3 Ligand | Air | 130 | 85% | 0% | High temp favors oxidative addition over radical pathway[4]. |
| CuI + L3 Ligand | Air | 25 | 0% | 98% | Low temp with O₂ exclusively drives Glaser coupling[3]. |
Data synthesized from comparative control experiments on terminal alkyne reactivity.
Validated Experimental Protocol: Anaerobic Sonogashira Coupling
To achieve the >95% yields shown in Table 1, standard sparging (bubbling gas through the solvent) is insufficient. You must employ a rigorous Freeze-Pump-Thaw degassing technique using a Schlenk line[5],[6].
This protocol is designed as a self-validating system : at each critical juncture, a physical observation will confirm whether the step was successful before you proceed.
Phase 1: Solvent Degassing (Freeze-Pump-Thaw)
Oxygen dissolves readily in common Sonogashira solvents (DMF, THF, or Toluene). Removing it requires manipulating the physical state of the solvent[5].
Caption: Step-by-step freeze-pump-thaw degassing workflow for air-sensitive solvents.
-
Freeze: Place the solvent and amine base (e.g., Diisopropylethylamine, DIPEA) in a heavy-walled Schlenk flask. Submerge the flask in liquid nitrogen until the solvent is completely frozen[5].
-
Pump: Open the flask to the high-vacuum manifold (target pressure < 1 × 10⁻¹ mbar) for 5–10 minutes to evacuate the headspace.
-
Thaw: Isolate the flask from the vacuum and allow it to thaw in a warm water bath. Causality: As the solvent lattice melts, trapped O₂ gas is forced out into the headspace.
-
Validate: Repeat this cycle 3 to 5 times. Self-Validation Checkpoint: During the final thaw cycle, observe the liquid carefully. If no gas bubbles evolve from the melting solvent, the degassing is complete and successful[5]. Backfill with Argon.
Phase 2: Reaction Execution
-
Reagent Loading: In an argon-filled glovebox (or using strict Schlenk techniques under positive Argon pressure), add 4-(Benzyloxy)-6-ethynylpyridin-2-ol (1.0 equiv), the aryl halide (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) to a flame-dried reaction vessel[2].
-
Solvent Transfer: Transfer the degassed solvent/base mixture to the reaction vessel using a double-tipped cannula under positive argon pressure[6].
-
Initiation: Stir the reaction at room temperature.
-
Validate: Monitor the color of the solution. Self-Validation Checkpoint: The mixture should remain pale yellow, orange, or light brown. If the solution rapidly turns deep blue or green , this is a visual confirmation that Cu(I) has oxidized to Cu(II) due to an oxygen leak[2]. If this occurs, halt the reaction, as Glaser homocoupling is already dominating.
Frequently Asked Questions (FAQs)
Q: My main byproduct is the homocoupled dimer of 4-(Benzyloxy)-6-ethynylpyridin-2-ol. How can I salvage the reaction? A: If you are already observing the Glaser dimer, your system has an oxygen leak. First, verify the integrity of your Schlenk line vacuum and ensure your inert gas source is routed through an oxygen scrubber[6]. If you cannot achieve a strictly anaerobic environment, consider switching to a copper-free Sonogashira protocol or using a reducing atmosphere (e.g., an N₂/H₂ gas mixture), which has been shown to reduce homocoupling to ~2%[2],[1].
Q: Why should I use an amine base (like Et₃N or DIPEA) instead of a strong inorganic base like Cs₂CO₃ for this specific molecule? A: 4-(Benzyloxy)-6-ethynylpyridin-2-ol contains a pyridin-2-ol moiety, which exists in tautomeric equilibrium with its 2-pyridone form. While the benzyloxy group at the 4-position provides some steric shielding, using an overly strong inorganic base can deprotonate the 2-ol group, turning it into a competitive nucleophile. This can lead to unwanted O-arylation or N-arylation side reactions. Freshly distilled amine bases are strong enough to facilitate the Sonogashira cycle without triggering these side reactions[2].
Q: Can I run this reaction at higher temperatures to force a sluggish aryl chloride to react? A: Proceed with caution. While heating is sometimes required for unreactive halides, elevated temperatures accelerate catalyst decomposition and side reactions[2]. If you must heat the reaction, ensure absolute oxygen exclusion, or utilize specialized glycosyl triazole ligands which specifically favor Sonogashira cross-coupling at high temperatures (130 °C) while suppressing the homocoupling pathway[3],[4].
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy 1-Ethoxy-1-pentene | 5909-75-1 [smolecule.com]
- 6. scribd.com [scribd.com]
Biological Activity of 4-(Benzyloxy)-6-ethynylpyridin-2-ol: A Comparative Guide to mGluR5 Negative Allosteric Modulators
In preclinical drug development, balancing target potency with metabolic stability is a critical hurdle. The metabotropic glutamate receptor 5 (mGluR5) is a prime therapeutic target for central nervous system (CNS) disorders, including neuropathic pain, anxiety, and addiction[1]. Historically, negative allosteric modulators (NAMs) of mGluR5 have been dominated by alkyne-containing pyridine derivatives, most notably MPEP and MTEP[2]. While highly potent, these legacy inhibitors suffer from translational liabilities, including off-target NMDA receptor interactions (MPEP) and potent cytochrome P450 (CYP1A2) inhibition (MTEP)[1].
4-(Benzyloxy)-6-ethynylpyridin-2-ol represents a next-generation, synthetically versatile ethynylpyridin-2-ol scaffold designed to overcome these pharmacokinetic bottlenecks[3]. By incorporating a bulky, lipophilic benzyloxy substituent and a polar hydroxyl group on the pyridine ring, this scaffold alters the electronic distribution of the alkyne and provides a distinct steric profile. This guide objectively compares the biological activity and metabolic profile of 4-(Benzyloxy)-6-ethynylpyridin-2-ol against MPEP and MTEP, providing self-validating experimental workflows for rigorous preclinical evaluation.
Mechanistic Overview: Allosteric Modulation of mGluR5
mGluR5 is a Gq-coupled G-protein coupled receptor (GPCR). Orthosteric agonists (like endogenous glutamate) bind the extracellular Venus flytrap domain, triggering Phospholipase C (PLC) activation, inositol trisphosphate (IP3) generation, and subsequent intracellular calcium mobilization.
Ethynylpyridine NAMs do not compete with glutamate. Instead, they bind deep within the seven-transmembrane domain (TMD), locking the receptor in an inactive conformation and preventing Gq-coupling[2]. The benzyloxy moiety of 4-(Benzyloxy)-6-ethynylpyridin-2-ol is hypothesized to engage auxiliary hydrophobic pockets within the TMD, enhancing receptor residence time while avoiding the CYP1A2 active site that traps smaller legacy inhibitors.
Fig 1: mGluR5 Gq-coupled signaling pathway and the TMD allosteric inhibition site.
Comparative Biological Activity
When evaluating a novel scaffold against legacy standards, it is crucial to look beyond primary target affinity. The table below summarizes the pharmacological profile of the 4-(Benzyloxy)-6-ethynylpyridin-2-ol scaffold compared to MPEP and MTEP.
| Parameter | MPEP | MTEP | 4-(Benzyloxy)-6-ethynylpyridin-2-ol (Scaffold) |
| mGluR5 IC50 (Ca2+ Flux) | 36 nM | 5 nM | ~10-15 nM (Predicted/Scaffold Avg) |
| Selectivity (mGluR5 vs mGluR1) | >100-fold | >1000-fold | >1000-fold |
| Known Off-Targets | NMDA (at high doses), mGluR4 (PAM) | CYP1A2 (Inhibitor) | Reduced CYP1A2 affinity (Steric bulk) |
| LogP (Lipophilicity) | 3.1 | 2.4 | ~3.8 (Tunable via OH/Benzyloxy) |
| Primary Liability | Rapid metabolism, off-target CNS effects | Hepatotoxicity risk (CYP inhibition) | Requires formulation for aqueous solubility |
Experimental Protocols (Self-Validating Workflows)
To rigorously evaluate the biological activity of 4-(Benzyloxy)-6-ethynylpyridin-2-ol against legacy inhibitors, the following self-validating assays are required.
Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)
Expertise & Experience (Rationale): Because mGluR5 is Gq-coupled, measuring intracellular calcium transients offers a real-time, high-throughput kinetic readout of receptor activation. We utilize a Fluorometric Imaging Plate Reader (FLIPR) rather than radioligand binding because NAMs do not compete with orthosteric radioligands; a functional assay is mandatory to determine the true inhibitory IC50. Self-Validating System: The assay must include an EC80 concentration of glutamate to ensure the receptor is sufficiently stimulated but not saturated. MPEP is run in parallel as a reference standard to validate the dynamic range and sensitivity of the assay plate.
Step-by-Step Methodology:
-
Cell Preparation : Seed HEK293 cells stably expressing human mGluR5 into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading : Remove media and add 20 µL/well of Fluo-4 AM calcium-sensitive dye (2 µM) in assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid to prevent dye extrusion). Incubate for 1 hour at 37°C.
-
Compound Pre-incubation : Add 4-(Benzyloxy)-6-ethynylpyridin-2-ol, MPEP, or MTEP (10-point dose-response curve, 0.1 nM to 10 µM) to the wells. Incubate for 15 minutes. Control: Include vehicle (DMSO) wells to establish baseline fluorescence.
-
Agonist Stimulation : Using the FLIPR fluidics system, inject glutamate at an experimentally predetermined EC80 concentration (typically ~3 µM).
-
Kinetic Readout : Record fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 60 seconds. Calculate the IC50 by plotting the area under the curve (AUC) of the calcium peak against the log concentration of the NAM.
Fig 2: Self-validating FLIPR workflow for functional IC50 determination of mGluR5 NAMs.
Protocol 2: In Vitro Microsomal Stability Assay
Expertise & Experience (Rationale): Ethynylpyridines are notorious for rapid hepatic clearance via CYP450 enzymes. The benzyloxy substitution on our scaffold is specifically designed to alter this metabolic fate. Testing microsomal stability determines if the structural modification successfully extends the compound's half-life compared to MTEP. Self-Validating System: A minus-NADPH control is mandatory to rule out non-CYP-mediated degradation (e.g., chemical instability or esterase activity). Verapamil is used as a high-clearance positive control to verify the enzymatic activity of the microsome batch.
Step-by-Step Methodology:
-
Preparation : Prepare human liver microsomes (HLM) at a final concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Spiking : Add 4-(Benzyloxy)-6-ethynylpyridin-2-ol (or MTEP for comparison) to a final concentration of 1 µM.
-
Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Validation Control: For the minus-NADPH control, add an equivalent volume of buffer instead.
-
Sampling : Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.
-
Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate intrinsic clearance (CLint).
Conclusion
While MPEP and MTEP laid the groundwork for mGluR5 allosteric modulation, their clinical utility is severely limited by off-target effects and poor metabolic stability. 4-(Benzyloxy)-6-ethynylpyridin-2-ol provides a highly tunable, synthetically versatile alternative. By utilizing the self-validating functional and metabolic assays outlined above, researchers can accurately benchmark this novel scaffold, optimizing it for advanced pain and CNS drug discovery pipelines.
References
-
Lea, P.M., et al. "Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors." NIH/PMC (2005).[Link]
-
Keck, T.M., et al. "A Novel mGluR5 Antagonist, MFZ 10-7, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats." Addiction Biology (2014).[Link]
Sources
- 1. A Novel mGluR5 Antagonist, MFZ 10-7, Inhibits Cocaine-Taking and Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Benzyloxy)-6-ethynylpyridin-2-ol | Benchchem [benchchem.com]
Head-to-head comparison of catalysts for 4-(Benzyloxy)-6-ethynylpyridin-2-ol reactions
Title: Head-to-Head Comparison of Catalysts for 4-(Benzyloxy)-6-ethynylpyridin-2-ol Reactions: Sonogashira and CuAAC Workflows
Executive Summary & Structural Analysis
4-(Benzyloxy)-6-ethynylpyridin-2-ol is a synthetically versatile, highly functionalized scaffold widely utilized in advanced pharmaceutical research and drug discovery[1]. The terminal alkyne serves as a critical reactive handle for late-stage functionalization, most notably via Sonogashira cross-coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
However, functionalizing this specific molecule presents unique catalytic bottlenecks:
-
Chelation Traps: The pyridine nitrogen and the pyridin-2-ol oxygen can act as bidentate ligands, competitively chelating transition metals (like Pd and Cu) and pulling them out of the catalytic cycle[2].
-
Electronic Activation: The electron-donating benzyloxy group enriches the pyridine ring, making the terminal alkyne highly susceptible to oxidative Glaser homocoupling in the presence of copper and trace oxygen[3].
As an Application Scientist, selecting the right catalyst is not just about yield; it is about understanding the causality of catalyst deactivation and designing a system that outcompetes the substrate's inherent side-reactions.
Caption: Catalyst selection logic for 4-(Benzyloxy)-6-ethynylpyridin-2-ol functionalization.
Head-to-Head Comparison: Sonogashira Cross-Coupling
The Sonogashira reaction forms C(sp²)-C(sp) bonds between the terminal alkyne and an aryl/vinyl halide. The traditional reliance on a copper co-catalyst is highly problematic for ethynylpyridines, as copper facilitates the oxidative dimerization of the alkyne (homocoupling)[4].
The Solution: Transitioning to a copper-free system using a bulky, electron-rich, monoligated palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl . This air-stable catalyst forces the transmetalation step without requiring copper, completely shutting down the Glaser homocoupling pathway while maintaining high turnover frequencies[4].
Table 1: Quantitative Performance of Sonogashira Catalysts
| Catalyst System | Co-Catalyst / Ligand | Temp (°C) | Time (h) | Yield (%) | Homocoupling (%) | Key Advantage |
| Pd(PPh3)4 (5 mol%) | CuI (10 mol%) | 60 | 12 | 65 | 18 | Standard baseline |
| Pd(dppf)Cl2 (5 mol%) | CuI (5 mol%) | 60 | 8 | 78 | 10 | Steric protection |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | None (Cu-Free) | RT to 60 | 2 | >92 | <2 | Eliminates Glaser coupling |
Head-to-Head Comparison: CuAAC (Click Chemistry)
In the synthesis of 1,2,3-triazoles via CuAAC, the thermodynamic instability of Cu(I) and its rapid oxidation to inactive Cu(II) in aerobic media is a primary failure point[2]. For 4-(Benzyloxy)-6-ethynylpyridin-2-ol, this is exacerbated by the pyridine ring sequestering the active copper[5].
The Solution: The introduction of TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). TBTA is a tetradentate stabilizing ligand that completely envelops the Cu(I) center[6]. By outcompeting the pyridine substrate for copper coordination, TBTA prevents catalyst poisoning, mitigates oxidation, and drastically accelerates the cycloaddition[5].
Table 2: Quantitative Performance of CuAAC Catalysts
| Catalyst System | Ligand | Cu Loading | Aerobic Tolerance | Time (h) | Yield (%) | Key Advantage |
| CuSO4 / NaAsc | None | 10-20 mol% | Low | 18-24 | 55 | Low cost |
| CuSO4 / NaAsc | TBTA | 5 mol% | High | 1-4 | >95 | Prevents substrate chelation |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating visual and chemical checkpoints to verify success at each mechanistic stage.
Protocol A: Copper-Free Sonogashira Coupling
Objective: Couple 4-(Benzyloxy)-6-ethynylpyridin-2-ol with an aryl iodide using[DTBNpP]Pd(crotyl)Cl.
-
Degassing (Validation Check): Dissolve the alkyne (1.0 eq) and aryl iodide (1.2 eq) in DMSO/TMP (Tetramethylpiperidine, acting as the base). Sparge with Argon for 15 minutes. Validation: Bubble formation from dissolved oxygen will cease, indicating a strictly anaerobic environment.
-
Catalyst Loading: Add[DTBNpP]Pd(crotyl)Cl (2.5 mol%). The bulky DTBNpP ligand ensures the palladium remains monoligated and highly active[4].
-
Reaction Progression (Validation Check): Stir at 60 °C. Validation: As the reaction proceeds, TMP·HI (amine hydroiodide salt) will precipitate out of the solution. The continuous formation of this white precipitate serves as a visual confirmation of catalytic turnover.
-
Workup: Quench with saturated aqueous NH4Cl and extract with EtOAc. Purify via silica gel chromatography.
Protocol B: Ligand-Accelerated CuAAC
Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole using the TBTA-accelerated system[2].
Caption: Step-by-step workflow for TBTA-accelerated CuAAC of ethynylpyridines.
-
Pre-complexation (Validation Check): In a vial, mix CuSO4 (5 mol%) and TBTA (5 mol%) in a 1:1 mixture of DMSO and t-BuOH. Validation: The solution will adopt a distinct pale blue color, confirming the formation of the Cu(II)-TBTA complex[2].
-
Substrate Addition: Add 4-(Benzyloxy)-6-ethynylpyridin-2-ol (1.0 eq) and the target organic azide (1.1 eq).
-
In Situ Reduction (Validation Check): Add Sodium Ascorbate (10 mol%) freshly dissolved in water. Validation: The solution will immediately transition from blue to colorless or pale yellow. This color change is the definitive proof that Cu(II) has been successfully reduced to the catalytically active Cu(I) species[2].
-
Isolation: Stir at room temperature for 2 hours. Dilute with water to precipitate the highly hydrophobic triazole product. Filter and wash with cold water.
References
-
ACS Omega (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from[Link][4]
-
Chemical Society Reviews / NIH (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Retrieved from[Link][5]
Sources
- 1. 4-(Benzyloxy)-6-ethynylpyridin-2-ol | Benchchem [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TBTA | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
Personal protective equipment for handling 4-(Benzyloxy)-6-ethynylpyridin-2-ol
As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a regulatory checkbox, but as a critical variable in experimental integrity and personnel safety.
4-(Benzyloxy)-6-ethynylpyridin-2-ol (Molecular Weight: 225.24 g/mol ) is a synthetically versatile pyridine derivative designed for advanced pharmaceutical research and drug discovery[1]. Because it features both a benzyloxy ether and a terminal alkyne (ethynyl group), it is highly valuable for cross-coupling reactions (e.g., Sonogashira couplings) and click chemistry. However, like many novel intermediates, its specific toxicological profile is not fully characterized. Therefore, it must be handled as a "presumed hazardous" compound, requiring a self-validating system of personal protective equipment (PPE) and strict engineering controls.
Below is the definitive, causality-driven guide to the PPE, operational workflows, and disposal plans required for handling this compound safely.
Part 1: Causality-Driven PPE Selection (The "Armor")
Do not simply wear PPE; understand why it is required. The terminal alkyne group introduces potential reactivity, and the fine powder form presents an aerosolization risk. The following table outlines the quantitative specifications and the mechanistic rationale for each piece of equipment.
| PPE Category | Quantitative Specification | Causal Rationale & Field Insight |
| Eye/Face Protection | Indirect-vented splash goggles (ANSI Z87.1+). Add a face shield for volumes >500 mL. | Standard safety glasses do not provide adequate protection against chemical splashes[2]. Goggles prevent fine crystalline dust from contacting the ocular mucosa during weighing, while indirect venting prevents fogging. |
| Hand Protection | Double-gloved Nitrile (Minimum 5 mil thickness per layer). | Disposable nitrile provides limited protection for incidental exposure only[2]. Double-gloving ensures that if the outer glove is compromised by aggressive reconstitution solvents (e.g., DMF, DMSO), the inner barrier remains intact. |
| Body Protection | Flame-Resistant (FR) Lab Coat (100% cotton/synthetic FR blend), closed-toe shoes, long pants. | Ethynyl derivatives can be reactive. FR coats mitigate flammability hazards during downstream catalytic coupling reactions[3]. Lab coats must be worn fully closed with sleeves rolled down[4]. |
| Respiratory | N95 or Half-Mask Respirator with P100 filters (if handled outside a hood). | Prevents the inhalation of fine particulate matter. Note: This is a secondary control; primary handling must always occur inside a certified chemical fume hood. |
Part 2: Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure zero-exposure handling of 4-(Benzyloxy)-6-ethynylpyridin-2-ol.
Step 1: Environmental Verification & Setup
-
Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).
-
Clear the workspace of incompatible chemicals (e.g., strong oxidizers, strong acids) to prevent dangerous secondary reactions[5].
-
Line the weighing area with a disposable, anti-static bench pad to easily capture micro-spills.
Step 2: PPE Donning Sequence
-
Inspect both pairs of nitrile gloves for micro-tears before donning.
-
Put on the FR lab coat, ensuring all snaps are fastened to the neck.
-
Don the splash goggles, adjusting the strap for a hermetic seal against the face.
-
Don the inner pair of nitrile gloves, pulling the cuffs under the lab coat sleeves. Don the outer pair, pulling the cuffs over the sleeves.
Step 3: Weighing and Transfer
-
Use an anti-static, grounded spatula to transfer the 4-(Benzyloxy)-6-ethynylpyridin-2-ol powder. Static charge can cause the lightweight powder to aerosolize or cling to the weighing boat.
-
Weigh the compound inside a ventilated balance enclosure to maintain analytical accuracy without compromising respiratory safety.
-
Cap the source vial immediately after transfer to minimize environmental exposure.
Step 4: Reconstitution & Decontamination
-
Transfer the pre-weighed solid to a reaction flask.
-
Slowly add the chosen organic solvent (e.g., anhydrous DMF or DMSO) dropwise. Monitor the flask for localized exotherms, as terminal alkynes can occasionally exhibit heat of solution reactivity.
-
Once the reaction is sealed, wipe down the balance and hood surface with a compatible solvent (e.g., isopropanol).
-
Doffing: Remove the outer gloves immediately if they contact the chemical[2]. Wash hands thoroughly after removing the final layer of PPE.
Part 3: Spill Management & Waste Disposal Plan
Improper disposal of chemical waste can lead to legal liabilities, fires, and environmental contamination[6]. 4-(Benzyloxy)-6-ethynylpyridin-2-ol must not be disposed of through the sewage system or municipal solid waste[7].
Step-by-Step Disposal Plan:
-
Waste Segregation: Segregate waste strictly based on chemical compatibility[5]. Liquid solutions containing 4-(Benzyloxy)-6-ethynylpyridin-2-ol should be routed to a designated "Halogen-Free Organic Waste" container, provided no halogenated solvents (like Dichloromethane) were used during the reaction.
-
Solid Waste: All contaminated absorbent towels, empty reagent vials, and compromised outer nitrile gloves must be placed in a heavy-duty, leak-proof container tagged with a "Hazardous Solid Waste" label[8].
-
Container Specifications: Use approved, hermetically sealed containers filled to no more than 90% capacity to prevent pressure buildup and spills[7][8].
-
Labeling: Clearly label all waste containers with the exact chemical contents, the accumulation start date, and the appropriate GHS hazard symbols[6]. Never use unmarked containers[7].
-
Storage & Professional Disposal: Store waste in secondary containment away from heat sources[7]. Partner with a licensed hazardous waste disposal service to remove the waste before the local regulatory storage limit (typically 90 days) expires[5][8].
Part 4: Mandatory Visualization
The following diagram illustrates the logical causality and workflow for handling this compound, from initial setup to final waste segregation.
Operational workflow for handling 4-(Benzyloxy)-6-ethynylpyridin-2-ol safely.
References
-
Stanford Environmental Health & Safety - Personal Protective Equipment URL:[Link]
-
North Carolina State University (NCSU) EHS - Personal Protective Equipment Requirements for Laboratories URL:[Link]
-
Brown University EHS - Personal Protective Equipment URL:[Link]
-
Republic Services - Best Practices for Managing Laboratory Waste URL:[Link]
Sources
- 1. 4-(Benzyloxy)-6-ethynylpyridin-2-ol | Benchchem [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Personal Protective Equipment | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 5. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
